molecular formula C14H17NO4 B084779 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS No. 10314-98-4

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B084779
CAS No.: 10314-98-4
M. Wt: 263.29 g/mol
InChI Key: URTPNQRAHXRPMP-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPNQRAHXRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-98-4
Record name 1-Carbobenzoxy-4-piperidinecarboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, is a derivative of piperidine and a crucial intermediate in organic synthesis.[1] Its structure, featuring a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid group at the 4-position, makes it a versatile building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] It is relatively stable under standard conditions but may degrade upon exposure to high temperatures or light.[3][4] While it has low solubility in water, it is soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane.[3][4][5]

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₄[5][6][7]
Molecular Weight 263.29 g/mol [5][6][7]
Melting Point 78 °C[4][5][7]
Boiling Point (Predicted) 443.9 ± 45.0 °C[4][5]
Density (Predicted) 1.265 ± 0.06 g/cm³[4][5][7]
pKa (Predicted) 4.55 ± 0.20[2][3]
XLogP3 1.6[7]
Vapor Pressure 1.16E-08 mmHg at 25°C[3][7]
Flash Point 222.3 ± 28.7 °C[7]
Refractive Index 1.569[7]

Spectroscopic Data

While specific spectra are not detailed in the provided literature, comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectra for this compound and its derivatives are available through various chemical databases and suppliers. For instance, related compounds like 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid have documented ¹³C NMR, IR, and Raman spectra.[8] Similarly, the precursor Benzyl 4-oxopiperidine-1-carboxylate has available ¹H NMR and ¹³C NMR data.[9] Researchers are advised to consult these databases for detailed spectral information.

Synthesis and Reactivity

This compound is not known to occur naturally and is produced synthetically.[2] The most common method for its preparation is the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with benzyl chloroformate (Cbz-Cl).[2] This reaction introduces the benzyloxycarbonyl (Cbz) group as a protecting group for the nitrogen atom of the piperidine ring.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on a widely cited synthetic method.[5][6]

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.

  • Base Addition: Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the mixture and adjust the pH to between 10 and 11.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[6]

  • Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.[5][6]

  • Workup:

    • Remove the acetonitrile by evaporation under reduced pressure.[5][6]

    • Extract the remaining aqueous phase three times with ethyl acetate.[5][6]

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[5][6]

  • Isolation: Concentrate the organic phase under reduced pressure to yield 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid.[5][6] The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_product Final Product A Piperidine-4-carboxylic acid D Acetonitrile/Water Solvent A->D Combine B Benzyl Chloroformate B->D Combine C Base (NaHCO3, Na2CO3) C->D Combine E 0°C to Room Temperature D->E React F Acidification (HCl) E->F Proceed to G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid H->I

Figure 1. Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The Cbz-protected nitrogen and the carboxylic acid functional group provide two reactive sites that can be selectively modified.

Its primary applications include:

  • Scaffold for Drug Design: The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous drugs.[1] This compound serves as a starting material for creating more complex piperidine derivatives with potential therapeutic activities, including inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and acetylcholinesterase inhibitors for dementia treatment.[10][11]

  • Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained piperidine moiety into peptide chains.[2] This can enhance metabolic stability and conformational rigidity, which are desirable properties in drug candidates.[12]

  • Intermediate for Psychoactive Drugs: The piperidine structure is a key component of several psychoactive drugs, and this compound serves as a vital intermediary in their synthesis.[1]

G cluster_precursors Precursors cluster_product Core Compound cluster_applications Applications A Piperidine-4- carboxylic acid C 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid A->C Synthesis B Benzyl Chloroformate B->C Synthesis D Pharmaceutical Intermediates C->D Used as E Peptide Synthesis C->E Used in F Scaffold for Novel Drug Candidates C->F Serves as

Figure 2. Logical relationship of the compound as a key chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[7][13][14]

  • Hazard Statements:

    • H315: Causes skin irritation.[7][14]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7][14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][14]

    • P264: Wash hands thoroughly after handling.[7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store in a cool, dry place, sealed from moisture, and away from oxidizing agents.[3][4] agents. [5, 9]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the structural elucidation of 1-Cbz-piperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the core analytical techniques and experimental protocols necessary to confirm the molecular structure and purity of this important synthetic intermediate.

Chemical Identity and Properties

1-Cbz-piperidine-4-carboxylic acid, also known as 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid or N-Cbz-piperidine-4-carboxylic acid, is a white crystalline solid.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in further chemical synthesis.

Table 1: Physicochemical Properties of 1-Cbz-piperidine-4-carboxylic acid

PropertyValueReference
CAS Number 10314-98-4[3]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
Melting Point 78 °C[2]
Boiling Point 443.9 ± 45.0 °C (Predicted)[2]
Purity ≥97%[3]

Spectroscopic Data for Structure Confirmation

The definitive identification of 1-Cbz-piperidine-4-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the precise mapping of its atomic connectivity.

Table 2: Predicted ¹H NMR Spectral Data for 1-Cbz-piperidine-4-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
7.30 - 7.40Multiplet5HAromatic C-H
5.14Singlet2H-CH₂- (benzyl)
~4.1Multiplet2HPiperidine H2, H6 (axial/equatorial)
~2.9Multiplet2HPiperidine H2, H6 (axial/equatorial)
~2.6Multiplet1HPiperidine H4
~1.9Multiplet2HPiperidine H3, H5 (axial/equatorial)
~1.7Multiplet2HPiperidine H3, H5 (axial/equatorial)

Table 3: Predicted ¹³C NMR Spectral Data for 1-Cbz-piperidine-4-carboxylic acid

Chemical Shift (δ, ppm)Assignment
~179-COOH
~155N-C=O (Carbamate)
~137Aromatic C (quaternary)
~128.5Aromatic C-H
~128.0Aromatic C-H
~127.8Aromatic C-H
~67-CH₂- (benzyl)
~43Piperidine C2, C6
~41Piperidine C4
~28Piperidine C3, C5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of 1-Cbz-piperidine-4-carboxylic acid is characterized by the presence of a carboxylic acid and a carbamate group.

Table 4: Key FT-IR Absorption Bands for 1-Cbz-piperidine-4-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid dimer)
~2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (carbamate)
~1690StrongC=O stretch (carboxylic acid dimer)
~1420MediumC-O-H bend (carboxylic acid)
~1230StrongC-N stretch (carbamate)
~1180StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, further confirming the structure. For 1-Cbz-piperidine-4-carboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 5: Expected Mass Spectrometry Data for 1-Cbz-piperidine-4-carboxylic acid

m/z (charge-to-mass ratio)Ion
264.1230[M+H]⁺
286.1049[M+Na]⁺
262.1079[M-H]⁻
91.0542[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structural elucidation of 1-Cbz-piperidine-4-carboxylic acid.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of 1-Cbz-piperidine-4-carboxylic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64

  • ¹³C NMR:

    • Proton-decoupled

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

  • Grind 1-2 mg of 1-Cbz-piperidine-4-carboxylic acid with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[4][5]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of 1-Cbz-piperidine-4-carboxylic acid (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrument Parameters:

  • Ionization Mode: ESI (positive and/or negative).

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂): Flow rate and temperature optimized for stable spray.

  • Drying Gas (N₂): Flow rate and temperature optimized for efficient desolvation.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

Visualizing the Molecular Structure and Analytical Workflow

Graphical representations are invaluable for understanding the molecular structure and the logical flow of the structure elucidation process.

molecular_structure cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 C2 N1->C2 Cbz Cbz Group O=C-O-CH₂-Ph N1->Cbz C3 C2->C3 C4 C3->C4 C5 C4->C5 COOH Carboxylic Acid C(=O)OH C4->COOH C6 C5->C6 C6->N1

Caption: Molecular Structure of 1-Cbz-piperidine-4-carboxylic acid.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 1-Cbz-piperidine-4-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (ESI) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ftir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation final_report Final Report structure_confirmation->final_report

Caption: Experimental workflow for structure elucidation.

This technical guide serves as a foundational resource for the robust and accurate structural characterization of 1-Cbz-piperidine-4-carboxylic acid, ensuring its quality and suitability for applications in research and drug development.

References

N-Cbz-isonipecotic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical characteristics of N-Cbz-isonipecotic acid, also known as 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. It includes a summary of its core physical properties, detailed experimental protocols for their determination, and a schematic for its chemical synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical and Chemical Properties

N-Cbz-isonipecotic acid is a white to almost white crystalline solid or powder.[1] It is a derivative of isonipecotic acid where the amine group is protected by a carboxybenzyl (Cbz) group. This protection makes it a useful intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for N-Cbz-isonipecotic acid. It is important to note that several of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
Melting Point 78 °C[1][3]
Boiling Point 443.9 ± 45.0 °CPredicted[1][3]
pKa 4.55 ± 0.20Predicted[1][3]
Density 1.265 ± 0.06 g/cm³Predicted[1]
Solubility Soluble in Methanol.[1][3]Data not quantified in sources.

Experimental Protocols

This section details the methodologies for the determination of the key physical characteristics of N-Cbz-isonipecotic acid and its synthesis.

Melting Point Determination

The melting point of N-Cbz-isonipecotic acid can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of N-Cbz-isonipecotic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Solubility Assessment

A qualitative assessment of solubility in various solvents can be performed, with the potential for quantification using the shake-flask method.

Qualitative Methodology:

  • To a small, known volume of a solvent (e.g., 1 mL of methanol, water, DMF, dichloromethane) in a vial, add a small, weighed amount of N-Cbz-isonipecotic acid (e.g., 10 mg).

  • Stir or vortex the mixture at a controlled temperature (e.g., 25 °C) for a set period.

  • Visually observe if the solid dissolves completely.

Quantitative Methodology (Shake-Flask Method):

  • Add an excess amount of N-Cbz-isonipecotic acid to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of N-Cbz-isonipecotic acid in the saturated solution using a suitable analytical technique, such as HPLC or UV-spectroscopy.

Synthesis of N-Cbz-isonipecotic Acid

N-Cbz-isonipecotic acid is synthesized by the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with benzyl chloroformate under basic conditions.[2][3]

Materials:

  • Isonipecotic acid (4-piperidinecarboxylic acid)

  • Benzyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve isonipecotic acid (1.29 g, 10 mmol) in a 2:3 mixture of acetonitrile and water.

  • Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the solution and adjust the pH to between 10 and 11.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add benzyl chloroformate (1.42 mL, 1.7 g, 10 mmol) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2 hours.[2]

  • Upon completion of the reaction, acidify the mixture to a pH of approximately 2-3 with 1N HCl.[2]

  • Remove the acetonitrile by evaporation under reduced pressure.[2]

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).[2]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to yield N-Cbz-isonipecotic acid.[2]

Visualizations

The following diagrams illustrate the synthesis workflow of N-Cbz-isonipecotic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel Acetonitrile/Water Na2CO3, NaHCO3 0°C to RT Isonipecotic_Acid->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Final_Product N-Cbz-isonipecotic Acid Concentration->Final_Product

References

In-depth Technical Guide: 1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) - A Key Intermediate in the Synthesis of PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4), a pivotal building block in the synthesis of potent therapeutic agents. This document details its chemical properties, its crucial role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, and the associated biological pathways.

Core Compound Specifications

1-N-Cbz-piperidine-4-carboxylic acid, also known as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, is a derivative of piperidine widely utilized in organic synthesis.[1][2] Its fundamental properties are summarized below.

PropertyValueReferences
CAS Number 10314-98-4[3]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
Synonyms 1-N-Cbz-piperidine-4-carboxylic acid, this compound[1][2]

Role in the Synthesis of PARP-1 Inhibitors

1-N-Cbz-piperidine-4-carboxylic acid serves as a critical intermediate in the synthesis of various biologically active compounds, including potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5] By inhibiting PARP-1, cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, can be selectively targeted through a process known as synthetic lethality.[5]

Illustrative Synthetic Workflow

The general workflow for incorporating 1-N-Cbz-piperidine-4-carboxylic acid into a PARP-1 inhibitor would typically involve the following conceptual steps. This is a generalized representation and specific reagents and conditions would vary depending on the target molecule.

G A 1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) B Amide Coupling A->B Amine, Coupling Agent C Deprotection (Cbz Removal) B->C e.g., Hydrogenolysis D Functionalization of Piperidine Nitrogen C->D Electrophile E Final PARP-1 Inhibitor D->E

Caption: Generalized synthetic workflow for PARP-1 inhibitors.

The PARP-1 Signaling Pathway and Mechanism of Inhibition

PARP-1 plays a critical role in maintaining genomic integrity. Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor ssb Single-Strand Break parp1 PARP-1 ssb->parp1 binds to par PAR Polymer Synthesis parp1->par catalyzes repair Recruitment of Repair Proteins par->repair ssbr DNA Repair repair->ssbr ssb2 Single-Strand Break parp1_2 PARP-1 ssb2->parp1_2 parp_i PARP Inhibitor parp1_2->parp_i inhibits no_par No PAR Synthesis parp1_2->no_par no_repair No Repair Protein Recruitment no_par->no_repair dsb Double-Strand Break (at replication fork) no_repair->dsb apoptosis Cell Death (Apoptosis) dsb->apoptosis

Caption: PARP-1 signaling in DNA repair and its inhibition.

In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can degrade into more lethal double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks leads to genomic instability and ultimately, cell death. This selective killing of cancer cells is the principle of synthetic lethality.[5]

Experimental Protocols

While a specific, detailed synthesis protocol for a marketed drug is proprietary, a general experimental procedure for the initial amide coupling step, a common transformation for 1-N-Cbz-piperidine-4-carboxylic acid, is provided below based on common laboratory practices.

General Protocol for Amide Coupling:

  • Reaction Setup: To a solution of 1-N-Cbz-piperidine-4-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine; 2-3 equivalents).

  • Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: The desired amine (1-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Note: This is a generalized protocol. Specific conditions, including solvent, temperature, and reaction time, will depend on the specific substrates being used.

Conclusion

1-N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of PARP-1 inhibitors, a class of drugs that has significantly advanced the treatment of certain cancers. Understanding the chemical properties of this intermediate and the biological rationale for its incorporation into drug candidates is essential for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in drug discovery and development, influencing reaction kinetics, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and the presence of any impurities. For this compound, its polarity, hydrogen bonding capability, and crystalline structure are key determinants of its solubility profile.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature, qualitative assessments indicate its solubility in several common solvents. The following table summarizes the available qualitative information.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility
MethanolCH₃OH32.7Soluble[1]
ChloroformCHCl₃4.81Soluble
DichloromethaneCH₂Cl₂9.08Soluble
Ethyl AcetateC₄H₈O₂6.02Soluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations (e.g., in g/100mL or mg/mL) at defined temperatures are not specified in the cited sources. Further experimental determination is required for precise quantitative values.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."

  • Polarity: The presence of a carboxylic acid group and a carbamate linkage imparts a degree of polarity to the molecule. This allows for favorable interactions with polar solvents like methanol.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups of the carbamate and carboxylic acid can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, are therefore likely to be effective at solvating this molecule.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of a compound in a given solvent.

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

Procedure

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking samples at different time points until the concentration plateaus.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification: The concentration of this compound in the clear, filtered solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

Logical Relationship of Solubility Factors

The interplay of various molecular and environmental factors dictates the solubility of this compound. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions A Molecular Structure (Polarity, H-bonding sites) Solubility Solubility A->Solubility influences B Crystal Lattice Energy B->Solubility opposes C Polarity C->Solubility influences D H-bonding Capacity D->Solubility influences E Temperature E->Solubility influences

References

An In-depth Technical Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a valuable building block in pharmaceutical and organic chemistry. This process involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) with a benzyloxycarbonyl (Cbz or Z) group. This guide details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Isonipecotic acid is a piperidine derivative that serves as a versatile scaffold in the synthesis of numerous biologically active molecules.[1] The protection of its nitrogen atom is a crucial step to enable selective functionalization at the carboxylic acid group. The benzyloxycarbonyl group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.[2] The target compound, this compound (also known as N-Cbz-isonipecotic acid), is an important intermediate in the development of various therapeutic agents.

Reaction Scheme

The synthesis involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base. The base is essential to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the benzyl chloroformate.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isonipecotic acid.[3]

ParameterValueUnitNotes
Reactants
Isonipecotic Acid1Molar EquivalentStarting material
Benzyl Chloroformate1Molar EquivalentCbz protecting agent
Sodium Bicarbonate (NaHCO₃)1.5Molar EquivalentBase
Sodium Carbonate (Na₂CO₃)1.5Molar EquivalentBase
Solvent System
Acetonitrile/Water2:3v/vReaction medium
Reaction Conditions
Initial Temperature0°CFor addition of benzyl chloroformate
Reaction TemperatureRoom Temperature°CAfter addition of reagent
Reaction Time2hours
pH (initial)10-11Adjusted with bases
pH (workup)~2-3Adjusted with 1N HCl
Product Information
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol [3][4]
YieldQuantitative%The product is often used directly in the next step without further purification.[3]
AppearanceWhite powder[5]
Melting Point78°C[5]

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound.[3]

Materials:

  • Isonipecotic acid (4-piperidinecarboxylic acid)

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water (to achieve a 0.1 M solution).

  • pH Adjustment: To the stirred solution, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.). Continue stirring until the pH of the mixture is between 10 and 11.

  • Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 eq.) dropwise to the mixture using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N aqueous HCl.

  • Extraction: Remove the acetonitrile from the mixture by evaporation under reduced pressure using a rotary evaporator. Extract the remaining aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a product that can often be used in the subsequent reaction step without further purification.[3]

Safety Precautions

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Standard laboratory safety practices should be followed throughout the procedure.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Figure 1. Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve Isonipecotic Acid in Acetonitrile/Water B Add NaHCO3 and Na2CO3 (Adjust pH to 10-11) A->B C Cool to 0°C B->C D Add Benzyl Chloroformate (dropwise) C->D E Stir at Room Temperature for 2 hours D->E F Acidify with 1N HCl (pH ~2-3) E->F G Evaporate Acetonitrile F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate under Reduced Pressure J->K L 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid K->L

Caption: Figure 1. Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Key Starting Materials for N-Cbz-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic methodologies for the preparation of N-Cbz-4-piperidinecarboxylic acid, a crucial building block in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and characterization data to support researchers in their synthetic endeavors.

Core Synthetic Strategy and Key Starting Materials

The principal synthetic route to N-Cbz-4-piperidinecarboxylic acid involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a carboxybenzyl (Cbz) group. This is typically achieved through a nucleophilic substitution reaction with benzyl chloroformate .

Key Starting Materials:

  • 4-Piperidinecarboxylic Acid (Isonipecotic Acid): A cyclic gamma-amino acid that serves as the foundational scaffold for the target molecule.[1][2] It is a white crystalline solid with a molecular weight of 129.16 g/mol .[3]

  • Benzyl Chloroformate (Cbz-Cl): The protecting group precursor that introduces the Cbz moiety onto the piperidine nitrogen. It is a colorless to pale yellow oily liquid with a pungent odor and a molecular weight of 170.59 g/mol .

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Tabulated Quantitative Data

The following table summarizes the key quantitative data for the primary synthetic protocol.

ParameterValueReference
Starting Material 4-Piperidinecarboxylic Acid[4]
Reagent Benzyl Chloroformate[4]
Base Sodium Bicarbonate[4]
Solvent Tetrahydrofuran (THF) / Water[4]
Reactant Molar Ratio (Acid:Cbz-Cl:Base) 1 : 1.1 : 2[4]
Reaction Temperature 0°C to Room Temperature[4]
Reaction Time 5 hours[4]
Product Yield 96%[4]
Purity ≥97%[5]

Experimental Protocols

Primary Synthesis of N-Cbz-4-piperidinecarboxylic Acid

This protocol is based on a standard Schotten-Baumann reaction condition, which is widely used for the N-protection of amines.[6]

Materials:

  • 4-Piperidinecarboxylic acid (25 g)

  • Sodium bicarbonate (30.8 g)

  • Benzyl chloroformate (38.9 mL)

  • Tetrahydrofuran (THF, 75 mL)

  • Water (75 mL)

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid in a mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic solvent (THF) is removed under reduced pressure.

  • The remaining aqueous residue is washed with ethyl acetate to remove any unreacted benzyl chloroformate.

  • The aqueous phase is then acidified with dilute HCl.

  • The precipitated product is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield N-Cbz-4-piperidinecarboxylic acid.[4]

Purification by Recrystallization

Further purification of the product can be achieved by recrystallization. While specific solvent systems for N-Cbz-4-piperidinecarboxylic acid are not extensively reported, a common approach for carboxylic acids is to use a solvent pair. A polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, heptane) can be effective.

General Procedure:

  • Dissolve the crude product in a minimal amount of a hot polar solvent.

  • Gradually add a non-polar anti-solvent until the solution becomes cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway

Synthesis_Pathway 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Reaction N-Cbz Protection 4-Piperidinecarboxylic_Acid->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (THF/H2O) Solvent->Reaction Product N-Cbz-4-piperidinecarboxylic Acid Reaction->Product

Caption: Synthetic pathway for N-Cbz-4-piperidinecarboxylic acid.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolution Dissolve 4-Piperidinecarboxylic Acid and NaHCO3 in THF/H2O Cooling Cool to 0°C Dissolution->Cooling Addition Add Benzyl Chloroformate Cooling->Addition Stirring Stir at RT for 5h Addition->Stirring Solvent_Removal Remove THF Stirring->Solvent_Removal Washing Wash with Ethyl Acetate Solvent_Removal->Washing Acidification Acidify with HCl Washing->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry and Concentrate Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization

Caption: Experimental workflow for synthesis and purification.

Characterization Data

N-Cbz-4-piperidinecarboxylic Acid:

  • Appearance: White crystalline solid.[3]

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight: 263.29 g/mol [5]

  • Melting Point: Approximately 144-146 °C (Note: Melting points can vary based on purity).

  • ¹H NMR (CDCl₃, δ): Expected signals around 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.1 (br d, 2H, piperidine-H), 2.9 (br t, 2H, piperidine-H), 2.5 (m, 1H, piperidine-H), 2.0 (m, 2H, piperidine-H), 1.7 (m, 2H, piperidine-H). (Note: This is a predicted spectrum based on similar structures and requires experimental verification).

  • ¹³C NMR (CDCl₃, δ): Expected signals around 179 (C=O, acid), 155 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 43.5 (piperidine-CH₂), 40.5 (piperidine-CH), 28.0 (piperidine-CH₂). (Note: This is a predicted spectrum based on similar structures and requires experimental verification).

4-Piperidinecarboxylic Acid (Isonipecotic Acid):

  • ¹H NMR (D₂O, δ): 3.35 (dt, 2H), 2.95 (dt, 2H), 2.55 (m, 1H), 1.95 (m, 2H), 1.80 (m, 2H).[3]

  • ¹³C NMR (D₂O, δ): 181.5, 44.5, 42.5, 29.5.[3]

This guide provides a foundational understanding of the synthesis of N-Cbz-4-piperidinecarboxylic acid. For successful and reproducible results, it is recommended that researchers consult the primary literature and perform appropriate analytical characterization of their synthesized materials.

References

Technical Guide: Melting Point Determination of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the melting point determination of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS No. 10314-98-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

This compound is a white, crystalline powder or solid.[1][2][3] It serves as a crucial intermediate in various organic syntheses.[4] Accurate determination of its melting point is a fundamental method for verifying its identity and assessing its purity. An impure sample will typically exhibit a depressed and broader melting point range.[5]

Data Presentation: Physical and Chemical Properties

The quantitative data for this compound are summarized below. Note the variation in reported melting points, which may be attributable to different experimental conditions or sample purities.

PropertyValueSource(s)
CAS Number 10314-98-4[1]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance White to almost white powder/solid[1][2][3]
Melting Point 78 °C[1][2][3]
86-88 °C[6]
Boiling Point 443.9 ± 45.0 °C (Predicted)[1][2][3]
Density 1.265 ± 0.06 g/cm³ (Predicted)[1][2][3]
Solubility Soluble in Methanol; also soluble in DMF and Dichloromethane[1][3][4]

Experimental Protocol: Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of this compound using a standard melting point apparatus (e.g., Mel-Temp or similar).

Materials and Equipment:

  • Sample of this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula

  • Thermometer (calibrated)

  • Safety goggles

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound on a clean, dry surface like a watch glass.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle or the flat side of a spatula.[7] This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.

    • Repeat until the sample fills the tube to a height of 1-2 mm.[7][8] An excessive amount of sample can lead to an inaccurate, broad melting range.[8]

  • Apparatus Setup:

    • Insert the packed capillary tube into the designated slot in the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned so that its bulb is aligned with the portion of the capillary tube containing the sample.[8]

  • Melting Point Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C per minute).[5] This provides an estimated range. Allow the apparatus to cool significantly before proceeding.

    • Accurate Determination: Set the apparatus to a temperature approximately 15-20 °C below the expected or rapidly determined melting point.

    • Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as it approaches the melting point.[5] A slow heating rate is critical for an accurate measurement.[8]

    • Record the Melting Range:

      • Note the temperature (T₁) at which the first drop of liquid appears.[7]

      • Note the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[7]

      • The melting point is recorded as the range from T₁ to T₂.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube with a melted sample.[8]

    • For consistency, it is good practice to perform at least two careful measurements and report the average range.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated below.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_post Phase 3: Finalization start Start prep_sample Prepare Sample: Crush crystals into a fine powder start->prep_sample pack_tube Pack Capillary Tube: Fill to a height of 1-2 mm prep_sample->pack_tube setup Apparatus Setup: Insert capillary and thermometer pack_tube->setup heat Heat Slowly: Increase temperature by 1-2 °C/min setup->heat observe_t1 Observe & Record T1: Temperature at which melting begins heat->observe_t1 observe_t2 Observe & Record T2: Temperature at which sample is fully liquid observe_t1->observe_t2 record_range Report Melting Range: (T1 - T2) observe_t2->record_range cleanup Cleanup: Dispose of used capillary tube record_range->cleanup finish End cleanup->finish

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Synthesis of 1-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 1-Cbz-piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

1-Cbz-piperidine-4-carboxylic acid, also known as 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, is a derivative of piperidine containing a carboxylic acid group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.[2][3] The Cbz group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, making it an invaluable tool in multi-step synthetic sequences.[2]

Synthetic Route Overview

The most common and efficient method for the preparation of 1-Cbz-piperidine-4-carboxylic acid involves the N-protection of piperidine-4-carboxylic acid (also known as isonipecotic acid) with benzyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The theoretical yield for this reaction is quantitative, assuming complete conversion of the starting material.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-Cbz-piperidine-4-carboxylic acid based on a representative experimental protocol.[4]

ParameterValueNotes
Reactants
Piperidine-4-carboxylic acid1.0 equivalentStarting material
Benzyl chloroformate1.0 equivalentCbz protecting group source
Sodium bicarbonate (NaHCO₃)1.5 equivalentsBase
Sodium carbonate (Na₂CO₃)1.5 equivalentsBase
Solvent System Acetonitrile/Water (2:3)0.1 M concentration
Reaction Conditions
Initial Temperature0 °CFor the addition of benzyl chloroformate
Reaction TemperatureRoom TemperatureAfter the initial addition
Reaction Time2 hours
Workup
pH Adjustment~2-3Using 1N HCl for acidification
Theoretical Yield QuantitativeThe reaction is reported to proceed to completion.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.[4]

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water to a concentration of 0.1 M.

  • Basification: To the solution, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.). Stir the mixture until the solids are fully dissolved and adjust the pH to 10-11 if necessary.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Acidification: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 1N HCl.

  • Solvent Removal: Remove the acetonitrile from the mixture by evaporation under reduced pressure.

  • Extraction: Transfer the remaining aqueous phase to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Concentrate the dried organic phase under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid as the final product. The product is often of sufficient purity to be used directly in subsequent steps.[4]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Product 1-Cbz-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->Product + Benzyl chloroformate Benzyl chloroformate Benzyl chloroformate Bases NaHCO3, Na2CO3 Solvent CH3CN/H2O

Caption: Chemical reaction for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.

ExperimentalWorkflow A Dissolve Piperidine-4-carboxylic acid in CH3CN/H2O B Add NaHCO3 and Na2CO3 (pH 10-11) A->B C Cool to 0 °C B->C D Add Benzyl chloroformate C->D E Stir at RT for 2 hours D->E F Acidify with 1N HCl (pH 2-3) E->F G Evaporate Acetonitrile F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate to yield Product J->K

References

The Strategic Role of Benzyl Chloroformate in Piperidine Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical and pharmacokinetic properties.[1] Consequently, the precise chemical manipulation of the piperidine ring is a cornerstone of modern medicinal chemistry. A critical step in many synthetic routes involving piperidines is the temporary protection of the secondary amine to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz) group, introduced by reaction with benzyl chloroformate, remains a stalwart choice due to its robustness, ease of introduction, and orthogonal deprotection strategies.[2][3] This technical guide provides an in-depth examination of the role and application of benzyl chloroformate for the protection of piperidines, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in drug discovery and development.

The Chemistry of Cbz Protection

The protection of the piperidine nitrogen with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically performed under basic conditions, such as Schotten-Baumann conditions, where a base is used to neutralize the hydrochloric acid byproduct generated during the reaction.[4] The resulting N-Cbz-piperidine is a stable carbamate that effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for subsequent chemical transformations on other parts of the molecule.[5]

The Cbz group is lauded for its stability across a wide range of reaction conditions, including mildly acidic and basic environments.[6] This stability profile makes it compatible with a variety of synthetic steps commonly employed in drug development.

Quantitative Data: A Comparative Overview

The efficiency of the N-benzyloxycarbonylation of piperidines can be influenced by various factors, including the choice of base, solvent, and reaction temperature. Below is a summary of representative quantitative data for the Cbz protection of piperidine and its derivatives.

Piperidine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineNaHCO₃THF/H₂O (2:1)02090[4]
4-Anilino-piperidineTriethylamineDichloromethane0 to RT3-5High (not specified)[7]
Piperidine-PEG-400Room Temperature0.1794[8]
General AminesNa₂CO₃Water0 - 52-4>90[8]

Experimental Protocols

Protocol 1: Cbz Protection of Piperidine under Schotten-Baumann Conditions

This protocol describes a standard method for the N-Cbz protection of piperidine using sodium bicarbonate as the base.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the N-Cbz-piperidine.[4]

Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenolysis

This protocol outlines the most common method for the removal of the Cbz group, which is valued for its mild conditions.

Materials:

  • N-Cbz-piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz-piperidine derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.[7][9]

Signaling Pathways and Experimental Workflows

The use of benzyl chloroformate to protect piperidine is a key step in multi-step synthetic sequences. The following diagrams, rendered in Graphviz DOT language, illustrate the reaction mechanism and a typical experimental workflow in drug development.

protection_mechanism Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO₃) Byproducts Byproducts (H₂O, CO₂, NaCl) Base->Byproducts Neutralization CbzPiperidine N-Cbz-Piperidine Intermediate->CbzPiperidine Chloride elimination HCl HCl Intermediate->HCl HCl->Byproducts

Caption: Mechanism of N-Cbz protection of piperidine.

experimental_workflow Start Start: Piperidine Derivative Protection N-Cbz Protection (Benzyl Chloroformate, Base) Start->Protection Purification1 Purification (Chromatography) Protection->Purification1 Modification Further Synthesis Steps (e.g., coupling reactions) Purification1->Modification Deprotection Cbz Deprotection (Catalytic Hydrogenolysis) Modification->Deprotection Purification2 Final Purification Deprotection->Purification2 FinalProduct Final Drug Candidate Purification2->FinalProduct

Caption: A typical synthetic workflow utilizing Cbz-protected piperidine.

Applications in Drug Development

The strategic use of N-Cbz-piperidine intermediates is prevalent in the synthesis of a wide array of pharmaceuticals. The piperidine ring is a key structural motif in drugs targeting the central nervous system, as well as in antiviral, anticancer, and antihistamine agents.[10][11] The protection of the piperidine nitrogen with the Cbz group allows for the selective functionalization of other positions on the piperidine ring or on other parts of the molecule, which is crucial for building the complex architectures of modern drugs.

For instance, the synthesis of various enzyme inhibitors and receptor antagonists often involves the use of Cbz-protected piperidine building blocks. The ability to deprotect the Cbz group under mild hydrogenolysis conditions is particularly advantageous when other sensitive functional groups are present in the molecule, a common scenario in the later stages of a drug synthesis campaign.[3] This orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) makes the Cbz group an invaluable tool for complex, multi-step syntheses.[12][13]

References

Methodological & Application

Application Notes and Protocols for N-Protection of Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of piperidine-4-carboxylic acid using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical in multi-step organic synthesis, particularly in pharmaceutical and drug development, as it dictates the conditions for subsequent reactions and deprotection steps. Piperidine-4-carboxylic acid is a valuable building block in the synthesis of a wide range of biologically active compounds.[1]

Introduction to N-Protecting Groups

The strategic use of protecting groups is a cornerstone of modern organic synthesis. For the secondary amine of piperidine-4-carboxylic acid, the selection of a suitable protecting group is crucial to prevent unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2]

  • Boc (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups due to its stability under a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[3] Deprotection is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]

  • Cbz (Benzyloxycarbonyl): The Cbz group, also known as the Z group, offers excellent stability and is orthogonal to the Boc group.[5][6] It is introduced using benzyl chloroformate (Cbz-Cl).[5][7] A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis, a mild deprotection method that is compatible with many other functional groups.[5][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[8] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-protection of piperidine-4-carboxylic acid with Boc, Cbz, and Fmoc protecting groups. The values are compiled from various literature sources and represent typical outcomes.

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonateNa₂CO₃/NaHCO₃ or NaOHDioxane/Water or t-Butanol/Water0 - RT12 - 2485 - 100[9][10]
Cbz Benzyl chloroformateNaHCO₃ or Na₂CO₃THF/Water or Acetonitrile/Water0 - RT2 - 596 - 100
Fmoc Fmoc-OSuNa₂CO₃ or NaHCO₃Dioxane/Water or Acetone/Water0 - RT8 - 16>90[8]

Experimental Protocols

Protocol 1: N-Boc-piperidine-4-carboxylic acid Synthesis

This protocol describes the synthesis of N-Boc-piperidine-4-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane and a 1M aqueous solution of sodium carbonate (2.2 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.[9]

Workflow Diagram:

Boc_Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidine-4-carboxylic acid in Dioxane/aq. Na2CO3 cool Cool to 0°C start->cool add_boc Add Boc2O in Dioxane cool->add_boc react Stir overnight at RT add_boc->react evaporate Remove Dioxane react->evaporate acidify Acidify with 1M HCl evaporate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product N-Boc-piperidine-4-carboxylic acid concentrate->product

Caption: Workflow for N-Boc protection of piperidine-4-carboxylic acid.

Protocol 2: N-Cbz-piperidine-4-carboxylic acid Synthesis

This protocol details the synthesis of N-Cbz-piperidine-4-carboxylic acid using benzyl chloroformate.

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Dilute Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise using a dropping funnel, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-5 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-piperidine-4-carboxylic acid.

Workflow Diagram:

Cbz_Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidine-4-carboxylic acid in THF/Water with NaHCO3 cool Cool to 0°C start->cool add_cbz Add Cbz-Cl cool->add_cbz react Stir for 2-5h at RT add_cbz->react evaporate Remove THF react->evaporate wash Wash with Ethyl Acetate evaporate->wash acidify Acidify with dilute HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product N-Cbz-piperidine-4-carboxylic acid concentrate->product

Caption: Workflow for N-Cbz protection of piperidine-4-carboxylic acid.

Protocol 3: N-Fmoc-piperidine-4-carboxylic acid Synthesis

This protocol outlines a general procedure for the synthesis of N-Fmoc-piperidine-4-carboxylic acid using Fmoc-OSu.

Materials:

  • Piperidine-4-carboxylic acid

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[8]

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the stirred amino acid solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[8]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[8]

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the product to precipitate.[8]

  • Extract the precipitated N-Fmoc-piperidine-4-carboxylic acid with an organic solvent such as ethyl acetate.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Workflow Diagram:

Fmoc_Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidine-4-carboxylic acid in Dioxane/aq. Na2CO3 cool Cool to 0-5°C start->cool add_fmoc Add Fmoc-OSu in Dioxane cool->add_fmoc react Stir overnight at RT add_fmoc->react dilute Dilute with Water react->dilute wash Wash with Diethyl Ether dilute->wash acidify Acidify with dilute HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product N-Fmoc-piperidine-4-carboxylic acid concentrate->product

Caption: Workflow for N-Fmoc protection of piperidine-4-carboxylic acid.

References

Application Notes and Protocols for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a versatile, bifunctional molecule widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its piperidine core is a prevalent scaffold in numerous biologically active molecules, and the orthogonal protecting groups—a benzyloxycarbonyl (Cbz or Z) group on the nitrogen and a carboxylic acid at the 4-position—allow for selective chemical transformations. This makes it an invaluable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapies such as PARP inhibitors.

These application notes provide a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of the PARP inhibitor Niraparib. Detailed experimental protocols for its synthesis and subsequent transformation into a key amine intermediate are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
CAS Number 10314-98-4
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 78 °C
Purity ≥97%
Solubility Soluble in methanol, and other polar organic solvents.

Application in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor to 4-aminopiperidine derivatives, which are key structural motifs in a range of pharmaceuticals. The Cbz group provides robust protection of the piperidine nitrogen during various synthetic manipulations and can be readily removed under standard hydrogenolysis conditions.

Key Intermediate in the Synthesis of PARP Inhibitors

This compound is a pivotal starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable examples is Niraparib, an orally active PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The piperidine moiety of Niraparib is crucial for its pharmacological activity, and its synthesis often begins with this compound.

The general synthetic strategy involves the conversion of the carboxylic acid group to an amino group, followed by further functionalization and coupling to the indazole core of Niraparib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from piperidine-4-carboxylic acid and benzyl chloroformate.

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and water (2:3 v/v).

  • Add sodium carbonate (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution and stir until dissolved. Adjust the pH to approximately 10-11 if necessary.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with 1 M HCl.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product is often of sufficient purity to be used in the next step without further purification.

Expected Yield: Quantitative.

Protocol 2: Conversion to a Key Amine Intermediate via Curtius Rearrangement

This protocol outlines the conversion of this compound to the corresponding tert-butyl carbamate-protected amine, a key intermediate for the synthesis of Niraparib and other pharmaceuticals. This transformation is achieved through a Curtius rearrangement.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the solution at room temperature for 15 minutes.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution.

  • After the addition of DPPA, add tert-butanol (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material and formation of the isocyanate intermediate, which is then trapped by tert-butanol).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate.

Expected Yield: 70-85%.

Visualizations

Experimental Workflow for the Synthesis of a Key Amine Intermediate

The following diagram illustrates the two-step synthetic sequence from piperidine-4-carboxylic acid to the Cbz and Boc-protected 4-aminopiperidine intermediate.

G Synthesis of a Key Amine Intermediate cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Curtius Rearrangement Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid This compound This compound Piperidine-4-carboxylic acid->this compound Cbz Protection Cbz-Cl Cbz-Cl Na2CO3, NaHCO3 Na2CO3, NaHCO3 Acetonitrile/Water Acetonitrile/Water tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate This compound->tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate Curtius Rearrangement DPPA, TEA DPPA, TEA t-BuOH, Toluene t-BuOH, Toluene G PARP Signaling in Base Excision Repair DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation PARylation PARylation PARP1 Activation->PARylation Cell Death (in BRCA-deficient cells) Cell Death (in BRCA-deficient cells) PARP1 Activation->Cell Death (in BRCA-deficient cells) leads to Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Niraparib (PARP Inhibitor) Niraparib (PARP Inhibitor) Niraparib (PARP Inhibitor)->PARP1 Activation Inhibits Inhibition Inhibition

Application Notes and Protocols: Utilizing 1-Cbz-piperidine-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity and selectivity, and improved pharmacokinetic profiles. 1-Cbz-piperidine-4-carboxylic acid is a valuable cyclic, non-natural amino acid analogue. Its rigid piperidine ring structure introduces conformational constraints into a peptide backbone. This structural feature is instrumental in the design of potent and selective ligands for a variety of biological targets by locking the peptide into a bioactive conformation.

These application notes provide a comprehensive guide for the successful incorporation of 1-Cbz-piperidine-4-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The detailed protocols, data, and visualizations are intended to equip researchers with the necessary information to leverage this versatile building block in their drug discovery and development endeavors.

Physicochemical Properties of 1-Cbz-piperidine-4-carboxylic acid

A thorough understanding of the physicochemical properties of 1-Cbz-piperidine-4-carboxylic acid is essential for its effective use in peptide synthesis.

PropertyValueReference
Synonyms 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, N-Cbz-isonipecotic acid[1][2]
CAS Number 10314-98-4[3]
Molecular Formula C₁₄H₁₇NO₄[3]
Molecular Weight 263.29 g/mol [3]
Appearance White powder or crystals[2]
Purity (Typical) ≥97%[3]
Melting Point 78 °C[1]
Solubility Soluble in common organic solvents used in peptide synthesis such as DMF and DCM.
Reaction Suitability Fmoc and Boc solid-phase peptide synthesis[1]

Applications in Peptide Synthesis

1-Cbz-piperidine-4-carboxylic acid serves as a crucial building block in the synthesis of peptidomimetics with constrained topologies. The piperidine scaffold can mimic turn structures in peptides, which are often involved in receptor recognition and binding.

Key Applications Include:

  • Development of Opioid Receptor Ligands: The piperidine moiety is a common scaffold in the design of agonists and antagonists for mu, delta, and kappa opioid receptors, crucial targets for pain management.[4]

  • Synthesis of Enzyme Inhibitors: Peptides incorporating this constrained amino acid have been investigated as inhibitors for enzymes such as calpain, a cysteine protease implicated in neurodegenerative diseases.[5][6]

  • Probing Peptide-Protein Interactions: The conformational rigidity imparted by the piperidine ring can help in elucidating the bioactive conformation of a peptide when bound to its target protein.

  • Enhancing Metabolic Stability: The non-natural structure of the piperidine ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

Experimental Protocols

The following protocols describe the manual solid-phase peptide synthesis (SPPS) for incorporating 1-Cbz-piperidine-4-carboxylic acid into a peptide sequence using the widely adopted Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the step-by-step procedure for the synthesis of a target peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide resin (0.5-1.0 mmol/g substitution)

  • Fmoc-protected amino acids

  • 1-Cbz-piperidine-4-carboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the peptide synthesis vessel.

    • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resin or subsequent cycles):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 15 mL) and then DCM (3 x 15 mL).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Coupling of 1-Cbz-piperidine-4-carboxylic acid:

    • Due to potential steric hindrance, a double coupling is recommended.

    • Follow the procedure in step 3, using 1-Cbz-piperidine-4-carboxylic acid (3 eq.).

    • After the initial 2-hour coupling, drain and wash with DMF.

    • Repeat the coupling step with a freshly prepared solution of activated 1-Cbz-piperidine-4-carboxylic acid (1.5 eq.) for another 1-2 hours.

    • Wash the resin thoroughly as described above.

  • Repeat Cycles:

    • Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Air-dry the crude peptide.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Peptide SequenceCoupling ReagentCoupling Time (h)Crude Purity (%)Overall Yield (%)
Ac-Phe-Inp -NH₂HBTU/DIPEA2 x 2>85~65
H-Tyr-c[D-Lys-Phe-Inp -Asp]-NH₂HATU/DIPEA2 x 2.5>80~55

Data is illustrative and based on typical yields for solid-phase synthesis of peptides containing constrained amino acids. Actual results may vary depending on the specific sequence and synthesis conditions.

Visualizations

Workflow for Peptidomimetic Drug Discovery

The following diagram illustrates a typical workflow for the design, synthesis, and screening of peptidomimetics incorporating non-natural amino acids like 1-Cbz-piperidine-4-carboxylic acid.

Peptidomimetic_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Target Target Identification & Validation Lead_Peptide Lead Peptide Identification (e.g., from natural ligand) Target->Lead_Peptide Virtual_Screening In Silico Design & Virtual Screening of Analogs Lead_Peptide->Virtual_Screening Building_Block Selection of Non-Natural Amino Acid (e.g., 1-Cbz-piperidine-4-carboxylic acid) Virtual_Screening->Building_Block Synthesis Solid-Phase Peptide Synthesis (SPPS) Building_Block->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Binding_Assay In Vitro Binding Assays (e.g., to receptor) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., signaling pathway modulation) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Virtual_Screening Iterative Design

Caption: Workflow for peptidomimetic drug discovery.

Calpain Signaling Pathway

Peptides incorporating piperidine scaffolds have been developed as inhibitors of calpains, a family of calcium-dependent proteases. Dysregulation of calpain activity is implicated in various neurodegenerative diseases. The diagram below illustrates a simplified calpain signaling pathway leading to neuronal cell death.

Calpain_Signaling_Pathway Ca_Influx ↑ Intracellular Ca²⁺ Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., Spectrin, CDK5 activators) Calpain_Activation->Substrate_Cleavage Cytoskeletal_Disruption Cytoskeletal Disruption Substrate_Cleavage->Cytoskeletal_Disruption Apoptosis Apoptotic Pathways Substrate_Cleavage->Apoptosis Cell_Death Neuronal Cell Death Cytoskeletal_Disruption->Cell_Death Apoptosis->Cell_Death Inhibitor Peptidomimetic Inhibitor (containing piperidine scaffold) Inhibitor->Calpain_Activation

Caption: Simplified Calpain signaling pathway.

Conclusion

1-Cbz-piperidine-4-carboxylic acid is a versatile and valuable tool for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptidomimetics with enhanced biological activity and improved pharmacokinetic properties. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully utilize this building block in their peptide synthesis endeavors, ultimately contributing to the discovery and development of novel peptide-based therapeutics. Careful optimization of coupling conditions and thorough characterization of the final product are paramount to achieving high-quality results.

References

Application Notes and Protocols for Amide Coupling Reactions with 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and its derivatives often exhibit significant biological activity.[1][2][3] This document provides detailed application notes and experimental protocols for the amide coupling of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a key intermediate in the synthesis of a wide range of biologically active molecules.[1][4]

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This guide focuses on three commonly used and highly effective coupling methodologies:

  • Carbodiimide-based coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).

  • Uronium salt-based coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

  • Phosphonium salt-based coupling: Using PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Detailed protocols, a comparative data summary, and mechanistic diagrams are presented to assist researchers in selecting and optimizing reaction conditions for the synthesis of 1-(benzyloxycarbonyl)piperidine-4-carboxamides.

Applications of 1-(Benzyloxycarbonyl)piperidine-4-carboxamides

Amides derived from this compound are pivotal intermediates and final products in various therapeutic areas. The versatility of the piperidine core allows for the exploration of diverse chemical space, leading to the discovery of potent and selective modulators of biological targets.

Key application areas include:

  • Neurodegenerative Diseases: These compounds have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5][6]

  • Oncology: Derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, which are implicated in certain types of cancer.[7]

  • Cardiovascular Diseases: Certain 1-piperidine-4-carboxamide derivatives have been explored as novel antihypertensive agents.

  • Pain Management: The piperidine scaffold is a well-established pharmacophore in the development of potent analgesics.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent/SystemAmine TypeSolventTypical Reaction Time (h)Typical Yield (%)Reference
EDC, HOBt, DIPEASubstituted PiperazinesMeCN1243-64[7]
EDC, HOBt, DIPEASubstituted BenzylaminesMeCN1246-90[7]
HATU, DIPEAGeneralDMF1-4>90 (often quantitative)General Knowledge
PyBOP, DIPEAGeneralDMF0.5-2High[8]

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for a wide range of amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly efficient, often resulting in high yields and short reaction times, and is particularly useful for sterically hindered or less reactive substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.1 equiv)

  • HATU (1.0-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 equiv) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation. The solution may change color.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: PyBOP-Mediated Amide Coupling

PyBOP is another highly efficient coupling reagent with a good safety profile, offering rapid reaction times and low racemization.[8]

Materials:

  • This compound (1.1 equiv)

  • Amine (1.0 equiv)

  • PyBOP (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous DMF.

  • In a separate vial, dissolve this compound (1.1 equiv) and PyBOP (1.1 equiv) in DMF. If desired, HOBt can be added to further suppress racemization.[9]

  • Add the carboxylic acid/PyBOP solution to the amine solution.

  • Add DIPEA (2.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 30-120 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in the previous protocols (quenching, extraction, and washing).

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid and Amine in Solvent add_reagents Add Coupling Reagent and Base at 0°C to RT reagents->add_reagents stir Stir for 1-24h (Monitor by TLC/LC-MS) add_reagents->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash purify Dry, Concentrate, and Purify wash->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling reactions.

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + EDU EDU (Urea Byproduct) O_Acylisourea->EDU hydrolysis HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide R-CO-NH-R' (Amide Product) HOBt_Ester->Amide + Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU->OAt_Ester Amide R-CO-NH-R' (Amide Product) OAt_Ester->Amide + HOAt HOAt (Byproduct) OAt_Ester->HOAt regenerated Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from N-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities. Its widespread use in the synthesis of pharmaceuticals and complex molecules, such as derivatives of piperidine-4-carboxylic acid, is attributed to its stability across a range of chemical transformations and the diverse, reliable methods available for its removal.[1][2] N-Cbz-piperidine-4-carboxylic acid is a critical building block in the development of various therapeutic agents, making its efficient deprotection to piperidine-4-carboxylic acid a frequently encountered and crucial synthetic step.

This document provides a comprehensive guide to the most common and effective methods for the deprotection of the Cbz group from N-Cbz-piperidine-4-carboxylic acid. It includes a comparative summary of various techniques, detailed experimental protocols, and visual aids to facilitate methodological selection and execution. The protocols described herein cover catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage, offering a range of options to suit different laboratory settings and substrate sensitivities.

Data Presentation: A Comparative Overview of Cbz Deprotection Methods

The selection of an appropriate deprotection method is contingent upon several factors, including the presence of other functional groups in the molecule, available equipment, and desired reaction time. The following table summarizes key parameters for the most prevalent Cbz deprotection strategies.

MethodReagents & ConditionsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CMethanol or EthanolRoom Temperature2 - 12 h>95Clean byproducts (toluene, CO₂), high yields, mild conditions.[1]Requires H₂ gas handling; catalyst is pyrophoric; may reduce other functional groups.
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolReflux0.5 - 2 h90 - 98Avoids pressurized H₂ gas; generally faster than catalytic hydrogenation.[3]Requires elevated temperature; removal of excess ammonium formate can be necessary.
Acid-Catalyzed Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 4 hVariableEffective for substrates incompatible with hydrogenation (e.g., sulfur-containing compounds).Harsh acidic conditions can affect sensitive functional groups; corrosive reagents.
Rapid Reductive Deprotection NaBH₄, 10% Pd/CMethanolRoom Temperature3 - 10 min>95Extremely rapid reaction at ambient temperature.[1][4]NaBH₄ is a potent reducing agent that may lack chemoselectivity.

Experimental Protocols

The following are detailed, step-by-step protocols for the deprotection of N-Cbz-piperidine-4-carboxylic acid.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is the most widely used due to its clean nature and high efficiency.[1]

Materials:

  • N-Cbz-piperidine-4-carboxylic acid

  • 10% Palladium on carbon (Pd/C, ~50% wet)

  • Methanol

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas

Procedure:

  • In a suitable reaction vessel, dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 wt% of the substrate).

  • Seal the vessel and connect it to a hydrogen source.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen to 1 atmosphere (or use a hydrogen-filled balloon).

  • Stir the mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain piperidine-4-carboxylic acid.

Safety: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Do not allow the filter cake to dry in the air.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This protocol is an excellent alternative when a pressurized hydrogen setup is unavailable.[3][5]

Materials:

  • N-Cbz-piperidine-4-carboxylic acid

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C, ~50% wet)

  • Methanol

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent) in methanol (15-25 mL per gram of substrate) in a round-bottom flask.

  • Add ammonium formate (4-5 equivalents).

  • Carefully add 10% Pd/C (10-20 wt% of the substrate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified from residual ammonium salts by recrystallization or trituration.

Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid

This method is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

  • N-Cbz-piperidine-4-carboxylic acid

  • 33% solution of Hydrogen Bromide in acetic acid

  • Diethyl ether

Procedure:

  • In a glass vial or flask, add N-Cbz-piperidine-4-carboxylic acid (1.0 equivalent).

  • Under a fume hood, add the 33% HBr in acetic acid solution (5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether.

  • Collect the resulting solid (the hydrobromide salt of piperidine-4-carboxylic acid) by filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

Safety: HBr in acetic acid is highly corrosive and volatile. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

The following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.

Caption: Deprotection of N-Cbz-piperidine-4-carboxylic acid.

Workflow Experimental Workflow: Catalytic Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Evacuate and Fill with H₂ B->C D Stir at Room Temperature C->D E Monitor Reaction Progress D->E F Filter through Celite E->F G Concentrate Filtrate F->G H H G->H Final Product

Caption: A typical workflow for Cbz deprotection via catalytic hydrogenation.

DecisionTree Choosing a Cbz Deprotection Method start Substrate contains reducible groups? acid Use Acid-Catalyzed Cleavage (HBr/AcOH) start->acid Yes hydrogenation_q H₂ gas setup available? start->hydrogenation_q No catalytic Use Catalytic Hydrogenation hydrogenation_q->catalytic Yes transfer Use Transfer Hydrogenation hydrogenation_q->transfer No

Caption: A decision tree for selecting a suitable Cbz deprotection method.

References

Synthesis of Novel 1-[(Benzyloxy)carbonyl]piperidine-4-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of bioactive molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective modification of the carboxylic acid functionality, primarily through amide bond formation. This leads to the generation of novel piperidine-4-carboxamide derivatives with potential therapeutic applications, including but not limited to, enzyme inhibition and antimicrobial activities. These derivatives are of significant interest in drug discovery due to the prevalence of the piperidine moiety in numerous approved drugs.

This document provides detailed protocols for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamide derivatives and their subsequent biological evaluation, with a focus on their potential as enzyme inhibitors.

Synthesis of N-Substituted 1-[(Benzyloxy)carbonyl]piperidine-4-carboxamides

A general and efficient method for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamides involves the coupling of this compound with a variety of primary or secondary amines. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

General Synthetic Scheme

G reactant1 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid reagents EDC, HOBt, Anhydrous CH3CN reactant1->reagents reactant2 R-NH2 (Amine) reactant2->reagents product N-Substituted 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxamide reagents->product

Caption: General reaction scheme for the synthesis of N-substituted 1-[(benzyloxy)carbonyl]piperidine-4-carboxamides.

Experimental Protocol: General Procedure for Amide Coupling
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol), and 1-Hydroxybenzotriazole (HOBt) (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Activation: Stir the resulting mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add the desired substituted amine (1.0 mmol).

  • Reaction: Continue stirring the reaction mixture at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Characterization Data of Synthesized Derivatives

The following table summarizes the characterization data for a series of synthesized N-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which serve as representative examples of the types of derivatives that can be obtained from a piperidine-4-carboxylic acid core.[1] The synthetic protocol is analogous to the one described above.

Compound IDAmine UsedYield (%)Melting Point (°C)
1 N-Benzylamine90168-170
2 2-Methylbenzylamine58219-220
3 2-Chlorobenzylamine51160-161
4 2,3-Dimethylphenylpiperazine52137-138
5 n-Heptylpiperazine4688-89

Application: Carbonic Anhydrase Inhibition

Piperidine-4-carboxamide derivatives have been investigated for their potential as inhibitors of human carbonic anhydrases (hCAs), a family of enzymes involved in various physiological and pathological processes. The following table presents the in vitro inhibitory activity (Ki, nM) of the synthesized compounds against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII.[1]

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 125.48.925.34.8
2 189.615.49.85.4
3 245.118.212.66.1
4 98.77.54.32.1
5 156.310.16.83.5

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process for synthesizing and evaluating novel derivatives of this compound can be visualized as a structured workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Material: 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid coupling Amide Coupling (EDC, HOBt) start->coupling purification Purification (Column Chromatography) coupling->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry elemental Elemental Analysis assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) elemental->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar

Caption: A typical workflow for the synthesis, characterization, and biological evaluation of novel piperidine derivatives.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method for measuring the inhibition of carbonic anhydrase activity.

  • Assay Principle: The assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.

  • Reagents and Buffers:

    • Buffer: Tris-HCl (pH 7.5)

    • Substrate: CO2-saturated water

    • Indicator: p-Nitrophenol

    • Enzyme: Purified human carbonic anhydrase isoforms

    • Inhibitors: Synthesized piperidine-4-carboxamide derivatives dissolved in DMSO.

  • Procedure:

    • A stopped-flow instrument is used to measure the enzyme kinetics.

    • The enzyme and inhibitor are pre-incubated.

    • The reaction is initiated by mixing the enzyme/inhibitor solution with the CO2-saturated water.

    • The change in absorbance due to the pH shift (monitored by the indicator) is recorded over time.

    • The initial rates of reaction are calculated.

  • Data Analysis:

    • The inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The synthetic route via amide coupling of this compound provides a straightforward and versatile approach to generate libraries of novel derivatives. The presented data on analogous N-substituted piperidine-4-carboxamides demonstrates their potential as potent and selective inhibitors of human carbonic anhydrases, highlighting the therapeutic promise of this class of compounds. The detailed protocols and workflows provided herein are intended to facilitate further research and development in this area.

References

Application Notes and Protocols for the Scalable Synthesis of 1-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cbz-piperidine-4-carboxylic acid, also known as N-Cbz-isonipecotic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2][3] Its structure, featuring a piperidine ring with a carboxylic acid group and a protected amine, provides a versatile scaffold for drug development, particularly in the creation of peptide-based drugs and therapies for neurological disorders.[2] The carbobenzyloxy (Cbz) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under mild settings.[2] This document provides a detailed, scalable experimental protocol for the synthesis of 1-Cbz-piperidine-4-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of 1-Cbz-piperidine-4-carboxylic acid is typically achieved through the N-protection of isonipecotic acid (piperidine-4-carboxylic acid) using benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the formation of the desired N-Cbz protected product.

Experimental Workflow

The overall experimental workflow for the scalable synthesis of 1-Cbz-piperidine-4-carboxylic acid is depicted below. This process includes reaction setup, workup, and product purification.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Isolation cluster_3 Purification A Dissolve Isonipecotic Acid and Sodium Hydroxide in Water B Cool the Solution to 0-5 °C A->B C Slowly Add Benzyl Chloroformate B->C D Allow to Warm to Room Temperature C->D E Stir for 2-4 hours D->E F Wash with Dichloromethane to Remove Unreacted Cbz-Cl E->F G Acidify Aqueous Layer with HCl to pH 2-3 F->G H Extract Product with Ethyl Acetate G->H I Dry Organic Layer over Sodium Sulfate H->I J Concentrate in vacuo I->J K Recrystallize from Ethyl Acetate/Hexane J->K L Dry the Final Product K->L

Caption: Experimental workflow for the synthesis of 1-Cbz-piperidine-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents and solvents for a laboratory-scale synthesis, which can be proportionally adjusted for larger scales.

Reagent/Solvent Molecular Weight ( g/mol ) Quantity (for 10g of product) Molar Equivalents Notes
Isonipecotic Acid129.164.90 g1.0Starting material
Sodium Hydroxide40.003.10 g2.0Base
Benzyl Chloroformate170.597.1 mL (9.75 g)1.5Protecting agent
Water18.0250 mL-Solvent for reaction
Dichloromethane84.932 x 25 mL-For washing
2M Hydrochloric Acid36.46As needed-For acidification
Ethyl Acetate88.113 x 50 mL-Extraction solvent
Hexane86.1850-100 mL-Recrystallization solvent
Sodium Sulfate142.04As needed-Drying agent

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Reagents:

  • Isonipecotic acid (piperidine-4-carboxylic acid)[4]

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)[4]

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask, dissolve isonipecotic acid (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water.

    • Cool the solution to 0-5 °C using an ice-water bath with constant stirring.

  • N-Cbz Protection:

    • Slowly add benzyl chloroformate (1.5 eq) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane (2 x volume) to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a 2M solution of hydrochloric acid. The product may begin to precipitate as a white solid.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Drying:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • For further purification, recrystallize the crude solid from a hot mixture of ethyl acetate and hexane.

    • Collect the purified crystals by filtration and dry them under vacuum to obtain 1-Cbz-piperidine-4-carboxylic acid as a white crystalline solid.[5]

Safety Precautions

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid direct contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

This detailed protocol provides a robust and scalable method for the synthesis of 1-Cbz-piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development. Adherence to these guidelines will facilitate a safe and efficient synthesis.

References

Application Notes: The Role of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a pivotal building block in medicinal chemistry, valued for its versatile scaffold and functional groups. Its structure incorporates a piperidine ring, a common motif in many biologically active compounds, protected at the nitrogen atom by a benzyloxycarbonyl (Cbz or Z) group. The presence of a carboxylic acid at the 4-position provides a convenient handle for a wide array of chemical modifications. This combination allows for the systematic and targeted synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.

Core Utility in Drug Design

The utility of this reagent stems from its three key components:

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold in drug design. It is a saturated heterocycle that can adopt well-defined chair conformations, allowing for precise spatial orientation of substituents. This is critical for achieving high-affinity and selective binding to biological targets.

  • Carboxylic Acid Group: This functional group is often a key element of a pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with target proteins, such as salt bridges with arginine or lysine residues.[1][2] It also enhances the aqueous solubility of a molecule. Furthermore, it serves as a versatile synthetic handle for creating amides, esters, and other derivatives, or it can be replaced with bioisosteric groups to modulate physicochemical and pharmacokinetic properties.[2][3]

  • Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group provides robust protection for the piperidine nitrogen, preventing its participation in unwanted side reactions during modification of the carboxylic acid. It can be readily removed under specific conditions, typically catalytic hydrogenation, to reveal the secondary amine. This free amine then becomes available for a second round of diversification, such as N-alkylation or acylation, enabling the synthesis of complex, multi-substituted piperidine derivatives.

Applications in Therapeutic Areas

Derivatives of this compound have been instrumental in the development of therapeutic agents across various disease areas.

1. Dopamine D4 Receptor Antagonists for Parkinson's Disease

The dopamine D4 receptor (D4R) is a G-protein-coupled receptor (GPCR) implicated in neurological and psychiatric disorders. Antagonists of D4R are being investigated for their potential role in managing L-DOPA induced dyskinesias in Parkinson's disease.[4] Research in this area has utilized benzyloxypiperidine scaffolds to develop potent and selective D4R antagonists. The synthetic strategy often involves a protected piperidine core, which is later functionalized to explore the SAR. For instance, modifications at the nitrogen and the ether linkage of a 4-hydroxypiperidine scaffold have led to the discovery of compounds with high affinity and selectivity for the D4 receptor.[4]

2. Inhibitors of Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key component of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) and represents a promising drug target. Piperidine derivatives have been synthesized and evaluated as MenA inhibitors. These efforts aim to improve the physicochemical properties and anti-TB potency of lead compounds.[5]

3. Opioid Receptor Ligands for Pain Management

The piperidine scaffold is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs.[6] Synthetic routes to these compounds often employ piperidine-4-carboxylic acid derivatives as key intermediates. For example, the synthesis of sufentanil and alfentanil involves multi-step sequences starting from functionalized piperidines.[6] More recently, benzylpiperidine derivatives have been designed as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a strategy aimed at producing potent analgesics with fewer opioid-related side effects like constipation and physical dependence.[7]

4. Integrin Antagonists for Inflammatory Diseases

The α4β1 integrin (also known as VLA-4) plays a crucial role in the adhesion of leukocytes to vascular endothelium, a key process in inflammatory responses. Antagonists of this integrin have therapeutic potential for diseases like asthma and multiple sclerosis. Piperidinyl carboxylic acid-based derivatives have been developed as potent α4β1 antagonists, inhibiting the cell adhesion process in the low micromolar range.[8]

Quantitative Biological Data

The following table summarizes the biological activity of selected compounds derived from piperidine-4-carboxylic acid scaffolds.

Compound ClassTargetCompound ExampleActivity MetricValueReference
Dopamine D4 AntagonistDopamine D4 ReceptorCompound 9dKᵢ134 nM[4]
Dopamine D4 AntagonistDopamine D4 ReceptorCompound 9jKᵢ96 nM[4]
MenA InhibitorMtb MenACompound 7IC₅₀>200 µM[5]
MenA InhibitorMtb MenACompound 10IC₅₀1.8 µM[5]
MenA InhibitorM. tuberculosisCompound 10GIC₅₀3.5 µM[5]
Dual MOR/σ1R Ligandμ-Opioid ReceptorCompound 52Kᵢ56.4 nM[7]
Dual MOR/σ1R Ligandσ1 ReceptorCompound 52Kᵢ11.0 nM[7]
Dual MOR/σ1R LigandAbdominal ContractionCompound 52ED₅₀4.04 mg/kg[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the piperidine nitrogen of 4-piperidinecarboxylic acid (isonipecotic acid) using benzyl chloroformate.

Materials:

  • 4-Piperidinecarboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidinecarboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.

  • Add NaHCO₃ (1.5 eq.) and Na₂CO₃ (1.5 eq.) to the solution and adjust the pH to 10-11.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 1N HCl.

  • Remove the acetonitrile by evaporation under reduced pressure.

  • Extract the remaining aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the product, 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid, typically as a white powder which can be used in the next step without further purification.[9]

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for forming an amide bond between 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid and a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (1.1 eq.)

  • Coupling agent (e.g., HATU, 1.2 eq.)

  • Base (e.g., DIPEA, 3.0 eq.)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq.) and the base (3.0 eq.) to the solution.

  • Add the coupling agent (1.2 eq.) portion-wise while stirring.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Cbz Deprotection and N-Alkylation via Reductive Amination

This two-step protocol describes the removal of the Cbz group followed by functionalization of the resulting secondary amine.

Step A: Cbz Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected piperidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which is often used immediately in the next step.

Step B: Reductive Amination

  • Dissolve the deprotected piperidine from Step A (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).[4]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated piperidine.

Visualizations

G cluster_start Starting Material cluster_path1 Pathway A: Carboxylic Acid Modification cluster_path2 Pathway B: Nitrogen Modification start 1-[(Benzyloxy)carbonyl)- piperidine-4-carboxylic acid Amide Amide Coupling (R-NH2, HATU) start->Amide Ester Esterification (R-OH, H+) start->Ester Reduction Reduction (LiAlH4) start->Reduction Deprotection Cbz Deprotection (H2, Pd/C) start->Deprotection Prod_A Cbz-Protected Derivatives Amide->Prod_A Ester->Prod_A Reduction->Prod_A FreeAmine Piperidine-4-carboxylate (Free Amine) Deprotection->FreeAmine Alkylation N-Alkylation (R-X or R-CHO) FreeAmine->Alkylation Acylation N-Acylation (R-COCl) FreeAmine->Acylation Prod_B N-Substituted Derivatives Alkylation->Prod_B Acylation->Prod_B

Caption: General synthetic utility workflow.

G cluster_receptor Receptor Binding Pocket cluster_ligand Piperidine-Based Ligand Arg Arginine / Lysine (Positive Residue) Aromatic Aromatic Pocket (Phe, Tyr, Trp) Hydrophobic Hydrophobic Pocket Piperidine Piperidine Scaffold Carboxylate Carboxylate (R-COO⁻) Carboxylate->Arg Ionic Interaction (Salt Bridge) R1 R1 Group (e.g., Benzyl) R1->Aromatic π-π Stacking R2 R2 Group R2->Hydrophobic Hydrophobic Interaction

Caption: Conceptual diagram of ligand-receptor interactions.

G cluster_workflow Dopamine D4 Antagonist Synthesis Workflow Start Protected 4-Hydroxypiperidine Alkylation O-Alkylation (NaH, BnBr) Start->Alkylation Deprotection Boc Deprotection (TFA or HCl) Alkylation->Deprotection N_Alkylation N-Alkylation or Reductive Amination Deprotection->N_Alkylation Final Final D4R Antagonists N_Alkylation->Final

Caption: Simplified workflow for D4R antagonist synthesis. Caption: Simplified workflow for D4R antagonist synthesis.

References

Application Notes and Protocols for Downstream Products of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-isonipecotic acid, is a versatile bifunctional molecule widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine ring, a common scaffold in many pharmaceuticals, with its nitrogen atom protected by a carboxybenzyl (Cbz) group and a carboxylic acid at the 4-position.[1] The Cbz group provides stability under various reaction conditions and can be selectively removed via catalytic hydrogenolysis, a key feature for multi-step synthetic strategies.[3] This allows for precise modifications at the carboxylic acid group before revealing the piperidine nitrogen for further functionalization.[4][5] Consequently, this compound serves as a critical building block for creating complex Active Pharmaceutical Ingredients (APIs), including protease inhibitors, central nervous system agents, and monoamine neurotransmitter re-uptake inhibitors.[6][7]

This document details the primary downstream reaction pathways for this compound, providing specific experimental protocols, comparative data, and workflow diagrams to guide researchers in its application.

Amide Bond Formation: Synthesis of Piperidine-4-carboxamides

Application Notes

The most prevalent reaction involving this compound is amide bond formation.[4] The coupling of its carboxylic acid moiety with a diverse range of primary and secondary amines is a cornerstone reaction in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8][9] The resulting N-substituted piperidine-4-carboxamides are found in numerous biologically active agents, including inhibitors for enzymes like human Carbonic Anhydrase (hCA).[10]

The direct condensation of the carboxylic acid with an amine is generally inefficient.[11] Therefore, activating agents (coupling reagents) are employed to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine.[8] Common classes of coupling reagents include carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts.[8][12] The choice of reagent and conditions is critical and depends on factors like substrate sterics, potential for racemization, and desired reaction time.[12]

Experimental Protocols

Protocol 1.1: EDC/NHS-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) to form a reactive NHS ester intermediate, which then couples with the target amine.

Materials:

  • This compound

  • Target amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • 5% aqueous HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[12]

  • Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the activated NHS ester.[12]

  • Add the desired amine (1.1 equivalents) and a suitable base such as TEA or DIPEA (1.5-2.0 equivalents) to the mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[13]

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography to yield the desired amide.[13]

Protocol 1.2: HATU-Mediated Amide Coupling

This protocol uses HATU, a uronium-based coupling reagent known for its high efficiency and low rates of racemization, making it suitable for sensitive substrates.

Materials:

  • This compound

  • Target amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (to make a 0.1 M solution).[13]

  • Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.[13]

  • Add HATU (1.1 equivalents) to the reaction mixture.[13]

  • Stir the reaction at room temperature. The reaction is typically rapid, often completing within 15 minutes to 2 hours. Monitor progress by TLC.[13]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[13]

  • Wash the organic phase with saturated aqueous NaHCO₃ solution and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by silica gel column chromatography.[13]

Data Presentation

Coupling MethodReagentsTypical Reaction TimeTypical Yield RangeNotes
CarbodiimideEDC, NHS, HOBt, DMAP2 - 24 hours43 - 90%Widely used and cost-effective. Additives like HOBt or NHS can suppress side reactions.[10][13]
Aminium/UroniumHATU, HBTU, DIPEA15 min - 4 hoursHighHighly efficient, fast reaction times, and low racemization. Ideal for sterically hindered substrates.[12][13]

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow start_mat This compound + Amine (R-NH2) activation Activation Step: Formation of Reactive Intermediate start_mat->activation 1. Mix in   Solvent reagents Coupling Reagents (e.g., EDC/NHS or HATU) + Base (e.g., DIPEA) reagents->activation 1. Mix in   Solvent coupling Amine Coupling: Nucleophilic Attack activation->coupling 2. Stir at RT workup Aqueous Work-up & Extraction coupling->workup 3. Quench & Wash purification Column Chromatography workup->purification 4. Isolate Crude product Final Product: Piperidine-4-carboxamide purification->product 5. Purify Downstream_Products start This compound amides Amides start->amides Amine, Coupling Reagent (HATU/EDC) esters Esters start->esters Alcohol/Alkyl Halide, Base or Acid Catalyst heterocycles Heterocycles (e.g., Pyrazoles) start->heterocycles Multi-step synthesis (via β-keto ester) amines Amines (via Curtius/Hofmann) start->amines Multi-step synthesis (via amide intermediate) Heterocycle_Synthesis A 1-[(Benzyloxy)carbonyl] piperidine-4-carboxylic Acid B Activated Intermediate (e.g., Acyl Meldrum's Acid) A->B EDC, DMAP C β-Keto Ester B->C Methanol, Reflux D β-Enamine Diketone C->D DMF-DMA E Final Product: Substituted Pyrazole D->E Hydrazine, Ethanol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the N-protection of piperidine-4-carboxylic acid (also known as isonipecotic acid) with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, is widely used due to its efficiency and the stability of the resulting Cbz-protected product.[1][2]

Q2: Why is the choice of base critical in this synthesis?

A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[3] If not neutralized, the HCl will protonate the starting piperidine-4-carboxylic acid, rendering its nitrogen non-nucleophilic and thereby halting the reaction. A suitable base ensures the reaction proceeds to completion.

Q3: What is the optimal pH range for this reaction?

A3: The optimal pH for the N-benzyloxycarbonylation of amino acids is typically between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization if chiral centers are present. Maintaining the pH within this range is key to achieving a high yield and purity.

Q4: Can I use other protecting groups besides Cbz?

A4: Yes, other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used for protecting amines.[3][4] The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The Cbz group is advantageous due to its stability in both acidic and basic conditions and its ease of removal via catalytic hydrogenolysis.[4]

Q5: What are the common impurities in the final product?

A5: Common impurities can include unreacted piperidine-4-carboxylic acid, benzyl alcohol (from the decomposition of benzyl chloroformate), and potentially over-acylated byproducts, although the latter is less common for this specific substrate under controlled conditions. The purity of the starting materials, especially the benzyl chloroformate, is crucial for a clean reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor Quality of Benzyl Chloroformate (Cbz-Cl) Benzyl chloroformate can decompose over time, especially if exposed to moisture or heat. Use a fresh bottle of Cbz-Cl or purify the reagent before use.
Incorrect pH of the Reaction Mixture The reaction requires a basic medium to proceed. Ensure the pH is maintained between 8 and 10 throughout the addition of Cbz-Cl. Use a combination of bases like sodium carbonate and sodium bicarbonate to buffer the solution.
Inadequate Mixing If the reaction is heterogeneous, vigorous stirring is essential to ensure proper mixing of the reactants.
Low Reaction Temperature While the initial addition of Cbz-Cl is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature can help drive it to completion.
Protonation of the Starting Material If the base is not added in sufficient quantity or is not strong enough, the starting amine will be protonated by the generated HCl, halting the reaction. Ensure at least two equivalents of a suitable base are used.
Issue 2: Formation of Multiple Products/Difficult Purification
Potential Cause Troubleshooting Step
Decomposition of Benzyl Chloroformate Adding Cbz-Cl too quickly or at a higher temperature can lead to its decomposition into benzyl alcohol and other byproducts, complicating purification. Add Cbz-Cl dropwise at 0°C.
Side Reactions with Water Benzyl chloroformate reacts with water. While aqueous solvent systems are common for this reaction, minimizing the reaction time and controlling the temperature can reduce this side reaction.
Incorrect Work-up Procedure Improper pH adjustment during the work-up can lead to the loss of product. Ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylic acid for efficient extraction into an organic solvent.
Emulsion Formation During Extraction Emulsions can form during the extraction process. Adding brine (saturated NaCl solution) can help to break up emulsions.

Data Presentation

The following tables summarize the recommended reaction conditions for achieving a high yield of this compound based on established protocols.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents
Piperidine-4-carboxylic acid1.0
Benzyl Chloroformate (Cbz-Cl)1.0 - 1.2
Sodium Bicarbonate (NaHCO₃)1.5
Sodium Carbonate (Na₂CO₃)1.5

Table 2: Optimized Reaction Parameters

ParameterRecommended Condition
Solvent Acetonitrile/Water (2:3)
Temperature 0°C for Cbz-Cl addition, then room temperature
Reaction Time 2-5 hours
pH 10-11
Work-up Acidification pH ~2-3
Extraction Solvent Ethyl Acetate
Expected Yield >95%

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield procedure.[5]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Sodium bicarbonate (1.5 eq)

  • Sodium carbonate (1.5 eq)

  • Acetonitrile

  • Deionized water

  • Benzyl chloroformate (1.0 eq)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a 2:3 mixture of acetonitrile and water.

  • Add sodium bicarbonate and sodium carbonate to the solution and adjust the pH to 10-11.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to a pH of ~2-3 with 1N HCl.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Piperidine-4-carboxylic acid in Acetonitrile/Water B Add NaHCO₃ and Na₂CO₃ (pH 10-11) A->B C Cool to 0°C B->C D Add Benzyl Chloroformate dropwise C->D E Stir at Room Temperature for 2h D->E F Acidify to pH ~2-3 with 1N HCl E->F Reaction Completion G Remove Acetonitrile (in vacuo) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na₂SO₄ and Concentrate I->J K 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid (White Solid) J->K Yields

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Problem Low Yield Cause1 Poor Reagent Quality? Problem->Cause1 Cause2 Incorrect pH? Problem->Cause2 Cause3 Incomplete Reaction? Problem->Cause3 Solution1 Use fresh/purified Benzyl Chloroformate Cause1->Solution1 Solution2 Adjust pH to 10-11 with Na₂CO₃/NaHCO₃ Cause2->Solution2 Solution3 Increase reaction time or warm to room temperature Cause3->Solution3

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of N-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-piperidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Cbz-piperidine-4-carboxylic acid, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of N-Cbz-piperidine-4-carboxylic acid 1. Incomplete Reaction: The reaction may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (piperidine-4-carboxylic acid).- Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time.- Optimize Stirring: Ensure vigorous stirring, especially in a biphasic system, to maximize the contact between reactants.
2. Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol, reducing the amount of reagent available for the desired reaction.[1]- Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Slow Reagent Addition: Add the benzyl chloroformate dropwise to the reaction mixture, preferably at a low temperature (0-5 °C), to minimize its concentration at any given time and reduce the likelihood of hydrolysis.[2]
3. Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the piperidine nitrogen will be protonated, rendering it non-nucleophilic. If it is too high, the rate of hydrolysis of benzyl chloroformate increases.- Maintain Optimal pH: The recommended pH for the Schotten-Baumann reaction is typically between 8 and 10.[3] Use a suitable base, such as sodium carbonate or sodium bicarbonate, to maintain this pH range.[2]
Presence of Significant Impurities 1. Benzyl Alcohol: This is a common byproduct resulting from the hydrolysis of benzyl chloroformate.- Minimize Water Content: As mentioned above, use anhydrous conditions.- Purification: Benzyl alcohol can typically be removed during the work-up. Washing the organic extract with water can help remove this and other water-soluble impurities.
2. Unreacted Piperidine-4-carboxylic acid: Incomplete reaction will leave the starting material in the product mixture.- Drive the Reaction to Completion: Refer to the solutions for "Low Yield" due to incomplete reaction.- Purification: The starting material is more water-soluble than the product, especially at neutral or slightly acidic pH. Adjusting the pH of the aqueous phase during work-up can help separate it from the desired product.
3. Formation of Di-Cbz Byproduct: Although less common for this specific substrate, over-acylation can sometimes occur, leading to the formation of a di-Cbz derivative.- Control Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of benzyl chloroformate. A large excess can promote the formation of byproducts.- Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the second acylation reaction.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities, particularly benzyl alcohol, can inhibit crystallization.- Purify the Crude Product: Ensure the work-up procedure effectively removes byproducts. If necessary, consider column chromatography for purification.- Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for this compound include ethyl acetate, hexane, and mixtures thereof.
2. Residual Solvent: Trapped solvent can also prevent solidification.- Thorough Drying: Dry the product under high vacuum for an extended period to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of N-Cbz-piperidine-4-carboxylic acid using the Schotten-Baumann reaction?

A1: The optimal pH is typically maintained between 8 and 10.[3] This pH is high enough to ensure that the piperidine nitrogen is sufficiently nucleophilic but not so high as to excessively promote the hydrolysis of the benzyl chloroformate. A buffer system, such as sodium carbonate and sodium bicarbonate, can be used to maintain a stable pH throughout the reaction.[4]

Q2: My benzyl chloroformate reagent has a yellowish tint. Can I still use it?

A2: A yellowish color may indicate some decomposition of the benzyl chloroformate, which can lead to lower yields. For best results, it is recommended to use fresh, colorless reagent. If you must use the older reagent, consider purifying it by distillation under reduced pressure. However, exercise extreme caution as benzyl chloroformate is hazardous.

Q3: How can I effectively remove unreacted benzyl chloroformate and benzyl alcohol after the reaction?

A3: During the work-up, after the reaction is complete, the reaction mixture is typically acidified. The product is then extracted into an organic solvent. Washing the organic layer with water will help remove water-soluble impurities like benzyl alcohol. Unreacted benzyl chloroformate will also hydrolyze to benzyl alcohol under these conditions and be removed. A final wash with brine followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate is recommended before removing the solvent.

Q4: What is the role of the base in this reaction?

A4: The base serves two primary purposes in the Schotten-Baumann reaction. First, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[5] This prevents the protonation of the starting piperidine-4-carboxylic acid, which would render it unreactive. Second, it maintains the pH of the reaction in the optimal range for the acylation to occur efficiently.

Q5: Is it possible to use a different protecting group for the piperidine nitrogen?

A5: Yes, other protecting groups can be used. A common alternative is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (Boc anhydride). The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Experimental Protocol: Synthesis of N-Cbz-piperidine-4-carboxylic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Piperidine-4-carboxylic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Water (deionized)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl while cooling in an ice bath. A white precipitate of the product should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing Reaction Pathways and Workflows

Main Reaction Pathway

main_reaction start Piperidine-4-carboxylic acid product N-Cbz-piperidine-4-carboxylic acid start->product Schotten-Baumann Reaction reagent Benzyl Chloroformate (Cbz-Cl) reagent->product base Base (e.g., Na2CO3) in Water base->product side_reactions cluster_hydrolysis Hydrolysis of Reagent cluster_dimerization Dimerization (at low pH) cbz_cl Benzyl Chloroformate (Cbz-Cl) benzyl_alcohol Benzyl Alcohol cbz_cl->benzyl_alcohol Hydrolysis water Water (H2O) water->benzyl_alcohol hcl HCl co2 CO2 piperidine Piperidine-4-carboxylic acid dimer Amide-linked Dimer piperidine->dimer Reaction product N-Cbz-piperidine- 4-carboxylic acid product->dimer Activation troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Not Complete complete Complete check_reaction->complete Complete increase_time Increase Reaction Time / Temp incomplete->increase_time check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents check_workup Review Work-up Procedure complete->check_workup ph_control Check pH Control complete->ph_control increase_time->check_reaction check_reagents->check_reaction purify Purify Product (Recrystallization/Chromatography) check_workup->purify ph_control->purify

References

Purification of crude 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: This compound is typically a white to off-white solid or powder.[1][2] Key properties include a melting point of approximately 78°C and a molecular weight of 263.29 g/mol .[1][2][3] It is important to compare the melting point of your recrystallized product to the literature value to assess its purity.

Q2: What are the common impurities in crude this compound?

A2: Impurities often depend on the synthetic route but can include unreacted starting materials such as 4-piperidinecarboxylic acid (isonipecotic acid) and benzyl chloroformate.[1][4] Side products or residual solvents from the workup, like ethyl acetate or acetonitrile, may also be present.[1][4]

Q3: What makes a solvent suitable for the recrystallization of this specific compound?

A3: An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[5] This differential solubility is crucial for maximizing recovery. Additionally, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[5]

Q4: Which solvents are recommended as a starting point for this recrystallization?

A4: The compound is reported to be soluble in methanol.[3] Given its carboxylic acid group, polar solvents are generally a good choice. A mixed solvent system, such as ethanol/water or acetone/water, is often effective for carboxylic acids.[6] Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent pair for your specific batch.

Troubleshooting Guide

Issue 1: The crude product "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The cooling process is too rapid, the solvent is not ideal, or there is a high concentration of impurities depressing the melting point of the compound.[5]

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation.[5]

    • If the problem persists, consider selecting a different solvent system.

Issue 2: No crystals have formed even after the solution has cooled completely.

  • Possible Cause: The solution may not be sufficiently supersaturated. This can happen if too much solvent was used or if the initial concentration of the compound was too low.[5]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod.[7] This action can create nucleation sites for crystal growth.

    • Add a Seed Crystal: If available, add a tiny, pure crystal of the target compound to the solution to initiate crystallization.[5][8]

    • Reduce Solvent Volume: Carefully heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.

    • Cool Further: Use an ice-salt bath to achieve a lower temperature, which may be necessary to induce precipitation.[9]

Issue 3: The recovery yield after recrystallization is very low.

  • Possible Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used during dissolution or washing.

  • Solution:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude solid.

    • Wash Carefully: Wash the collected crystals with a minimal volume of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[5]

    • Recover a Second Crop: Cool the mother liquor (the filtrate) in an ice bath to see if a second, albeit likely less pure, crop of crystals can be obtained.

Issue 4: The final product is discolored (e.g., yellow or brown).

  • Possible Cause: Colored impurities are present in the crude material and are co-crystallizing with the product.

  • Solution:

    • Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.

    • Hot Filtration: Keep the solution hot and perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon and the adsorbed impurities.[9] Be aware that using too much carbon can reduce your yield by adsorbing the desired product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol [1]
Appearance White solid / powder[1][2]
Melting Point 78 °C[1][2][3]
Boiling Point 443.9 ± 45.0 °C (Predicted)[1][2]
Density 1.265 ± 0.06 g/cm³ (Predicted)[1][2]

Table 2: Solvent Suitability Overview

Solvent/SystemSolubility ProfileNotes
Methanol Reported as soluble.[1][3]May require an anti-solvent like water for effective recrystallization.
Ethanol/Water Good starting point for carboxylic acids.[6]The compound should be soluble in hot ethanol and insoluble in water.
Ethyl Acetate Used as an extraction solvent.[1][4]May show high solubility even at room temperature, potentially requiring an anti-solvent like hexane.
Dichloromethane Reported to dissolve the compound.[10]Often too good a solvent for recrystallization unless paired with an anti-solvent.

Experimental Protocols

General Protocol for Recrystallization

This is a general guideline. The choice of solvent and specific temperatures should be optimized based on small-scale trials.

  • Solvent Selection: Place a small amount of the crude product into several test tubes. Add a few drops of different potential solvents to each. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[8]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance.[8] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a desiccator or a low-temperature oven.

Visualization

G Troubleshooting Workflow for Recrystallization start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool problem What is the issue? cool->problem oiling_out Product 'Oils Out' problem->oiling_out Oiling no_crystals No Crystals Form problem->no_crystals No Crystals low_yield Low Yield problem->low_yield Low Yield success Pure Crystals Obtained problem->success Success oiling_solution1 Reheat and Add More Solvent oiling_out->oiling_solution1 oiling_solution2 Cool Slowly oiling_solution1->oiling_solution2 oiling_solution2->cool no_crystals_solution1 Scratch Inner Surface of Flask no_crystals->no_crystals_solution1 no_crystals_solution2 Add Seed Crystal no_crystals_solution1->no_crystals_solution2 no_crystals_solution3 Reduce Solvent Volume (Evaporate) no_crystals_solution2->no_crystals_solution3 low_yield_solution1 Use Minimum Hot Solvent low_yield->low_yield_solution1 low_yield_solution2 Wash with Minimal Ice-Cold Solvent low_yield->low_yield_solution2 low_yield_solution3 Chill Mother Liquor for Second Crop low_yield->low_yield_solution3

Caption: Troubleshooting workflow for the recrystallization process.

References

Optimizing pH conditions for Cbz protection of piperidine rings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the optimization of pH conditions for the carboxybenzyl (Cbz) protection of piperidine rings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the Cbz protection of a piperidine ring?

For the Cbz protection of amines, including the nitrogen on a piperidine ring, using benzyl chloroformate (Cbz-Cl), the reaction is typically carried out under alkaline conditions. The generally recommended pH range is between 8 and 10.[1] Maintaining the pH within this window is crucial for maximizing the reaction yield and minimizing side products.

Q2: Why is maintaining a specific pH range so important for this reaction?

Controlling the pH is critical for several reasons:

  • Preventing Cbz-Cl Decomposition: At a pH that is too low (acidic), benzyl chloroformate (Cbz-Cl) is prone to decomposition, which will reduce the efficiency of the protection reaction.[1]

  • Avoiding Racemization: In cases where the piperidine ring or other parts of the molecule contain chiral centers, a pH that is too high (strongly basic) can lead to racemization.[1]

  • Neutralizing Acid Byproduct: The reaction between the piperidine nitrogen and Cbz-Cl generates hydrochloric acid (HCl). A base is required to neutralize this acid and maintain the desired pH of the reaction mixture.[1]

Q3: What are common bases used to maintain the optimal pH?

A variety of bases can be used to control the pH during Cbz protection. The choice of base may depend on the specific substrate and desired reaction conditions. Common choices include:

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)[2]

  • Organic bases

For more precise pH control, a buffer system can be employed. A mixed buffer system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 ratio) has been shown to effectively maintain the pH in the desired 8-10 range.[1]

Q4: Can Cbz protection be performed under non-alkaline conditions?

Yes, methods for introducing the Cbz protecting group under non-alkaline conditions have been developed.[1] These methods can be particularly useful for substrates that are sensitive to basic conditions.

Q5: What are some common issues encountered during the Cbz protection of piperidine rings and how can they be resolved?

Common issues include incomplete reactions, the formation of side products, and difficulty in purification. For a detailed breakdown of troubleshooting strategies, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The pH of the reaction mixture may be too low, causing the decomposition of Cbz-Cl.Carefully monitor and adjust the pH to be within the 8-10 range using a suitable base or buffer system.
Inactive Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can degrade over time.Use a fresh bottle of Cbz-Cl or purify the existing stock. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
Insufficient Base: Not enough base was added to neutralize the HCl generated during the reaction, leading to a drop in pH.Increase the molar equivalents of the base relative to the piperidine substrate.
Formation of Side Products pH Too High: A pH above 10 can promote side reactions, and if applicable, racemization of chiral centers.Lower the pH to the optimal 8-10 range. Consider using a buffer system for tighter pH control.
Over-reaction: In some cases, the Cbz group can react with other functional groups in the molecule.This is less common with amines but can occur. Consider alternative protecting group strategies if other sensitive functional groups are present.
Difficulty in Product Purification Excess Cbz-Cl: Unreacted benzyl chloroformate can complicate purification.Use a minimal excess of Cbz-Cl (e.g., 1.1-1.5 equivalents).[2] Any remaining Cbz-Cl can often be removed during an aqueous workup.
Emulsion during Workup: The reaction mixture may form an emulsion during extraction.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Experimental Protocols

General Protocol for Cbz Protection of Piperidine under Alkaline Conditions

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the piperidine derivative (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).[3]

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equivalents), to the solution.[3] Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) to the cooled, stirring solution.[2][3]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Visual Guides

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidine Derivative cool Cool to 0°C start->cool add_base Add Base (e.g., NaHCO₃) cool->add_base add_cbzcl Add Cbz-Cl add_base->add_cbzcl stir Stir and Monitor (TLC/LC-MS) add_cbzcl->stir quench Aqueous Workup stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify product Protected Piperidine purify->product

Caption: Experimental workflow for the Cbz protection of a piperidine ring.

Troubleshooting_pH start Low Yield in Cbz Protection check_ph Is the pH between 8 and 10? start->check_ph ph_low pH < 8 check_ph->ph_low No ph_high pH > 10 check_ph->ph_high No ph_ok pH is OK check_ph->ph_ok Yes solution_low Increase base concentration or use a buffer. Risk of Cbz-Cl decomposition. ph_low->solution_low solution_high Decrease base concentration. Risk of racemization and side reactions. ph_high->solution_high other_issues Investigate other factors: - Reagent quality - Reaction time/temperature - Moisture contamination ph_ok->other_issues

Caption: Troubleshooting logic for pH issues in Cbz protection reactions.

References

Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted benzyl chloroformate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted benzyl chloroformate from the reaction mixture?

A: Complete removal of unreacted benzyl chloroformate (Cbz-Cl) is crucial for several reasons. As a reactive electrophile, it can interfere with subsequent reaction steps, particularly those involving nucleophiles. During purification, it can streak on TLC plates and co-elute with products in flash chromatography.[1] Furthermore, its decomposition on silica gel can generate impurities like benzyl alcohol, complicating product isolation.[1]

Q2: What are the common indicators of residual benzyl chloroformate in a workup?

A: The most obvious indicator is the characteristic sharp, pungent odor of Cbz-Cl.[2][3] In moist air, it may produce acidic fumes (HCl).[3][4][5] On a TLC plate, it will appear as a distinct spot, typically at a moderate to high Rf depending on the eluent system, which can be visualized under UV light.

Q3: My new bottle of benzyl chloroformate is pressurized. Is this a cause for concern?

A: This is a common and expected observation. Benzyl chloroformate can slowly decompose, especially in the presence of trace amounts of moisture which generate HCl, a catalyst for the decomposition.[6] This process releases carbon dioxide (CO2) gas, leading to pressure buildup inside the bottle.[6] It is recommended to carefully vent the bottle in a fume hood by inserting a needle through the septum to release the pressure before use.

Q4: What are the primary strategies for quenching and removing excess benzyl chloroformate?

A: The most common strategies involve converting Cbz-Cl into more easily removable, less reactive byproducts. The three primary methods are:

  • Hydrolysis: Reaction with water, typically under basic conditions, to form benzyl alcohol, CO2, and a salt.[3][4]

  • Aminolysis: Reaction with an amine, such as ammonia, to form a stable carbamate derivative.[7][8]

  • Alcoholysis: Reaction with an alcohol to form a stable carbonate ester.[7]

Troubleshooting Common Issues

Problem 1: A standard aqueous workup fails to remove all unreacted Cbz-Cl.
  • Possible Cause: Insufficient quantity or concentration of the basic solution, or inadequate mixing between the organic and aqueous layers, preventing the complete hydrolysis of Cbz-Cl.

  • Solution: Perform an enhanced basic aqueous wash with vigorous stirring. Using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide ensures the basic capacity is not a limiting factor. Vigorous stirring increases the interfacial area between the phases, accelerating the reaction.

Problem 2: The desired product is sensitive to aqueous or basic conditions.
  • Possible Cause: The target molecule contains base-labile functional groups (e.g., esters, some protecting groups) or is generally unstable in water.

  • Solution: Avoid aqueous hydrolysis. Instead, quench the excess Cbz-Cl using a non-aqueous method prior to workup.

    • Method A (Aminolysis): Add a simple amine like aqueous ammonia. This converts Cbz-Cl into benzyl carbamate, a stable, often crystalline solid that can be easily filtered off.[8]

    • Method B (Alcoholysis): Add a simple alcohol, such as methanol or ethanol, often with a non-nucleophilic base like pyridine, to convert Cbz-Cl into a benzyl carbonate derivative, which may have different chromatographic properties than your product.

Problem 3: Cbz-Cl or its byproducts co-elute with the desired product during column chromatography.
  • Possible Cause: The polarity of Cbz-Cl or its primary hydrolysis byproduct, benzyl alcohol, is very similar to that of the target compound.[1]

  • Solution: Modify the impurity chemically before attempting chromatography to drastically alter its polarity. The goal is to convert all residual Cbz-Cl into a single, easily separable byproduct. Use the decision workflow below to select the appropriate quenching method to ensure a clean separation.

Visualization of Workflows and Reactions

Cbz-Cl Removal Workflow start Unreacted Cbz-Cl in Reaction Mixture q1 Is product stable to aqueous base? start->q1 p1 Perform Enhanced Basic Aqueous Wash (Protocol 1) q1->p1  Yes q2 Is product stable to primary amines? q1->q2 No   end_node Proceed to Purification (Extraction, Chromatography) p1->end_node p2 Perform Amine Quench (Protocol 2) q2->p2  Yes p3 Perform Alcohol Quench (Protocol 3) q2->p3 No   p2->end_node p3->end_node

Caption: Decision workflow for selecting a Cbz-Cl removal method.

Cbz-Cl Quenching Reactions cbz_cl Benzyl Chloroformate (Cbz-Cl) hydrolysis_prod Benzyl Alcohol + CO₂ + Cl⁻ cbz_cl->hydrolysis_prod + H₂O / Base (Hydrolysis) aminolysis_prod Benzyl Carbamate cbz_cl->aminolysis_prod + NH₃ (Aminolysis) alcoholysis_prod Benzyl Methyl Carbonate cbz_cl->alcoholysis_prod + CH₃OH / Base (Alcoholysis)

Caption: Chemical pathways for quenching unreacted Cbz-Cl.

Experimental Protocols

Protocol 1: Enhanced Basic Aqueous Wash (Hydrolysis)

This method is suitable for products that are stable to aqueous bases.

  • Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF, it is advisable to remove it under reduced pressure and redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate, DCM).

  • Transfer the organic solution to a separatory funnel.

  • Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic phase volume.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ pressure that evolves.

  • Allow the layers to separate, then drain the aqueous layer.

  • Repeat the wash (steps 3-5) one more time to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Table 1: Recommended Quenching Volumes

Reaction Scale (mmol Cbz-Cl)Typical Organic Phase Volume (mL)Saturated NaHCO₃ Wash Volume (mL)
1 - 520 - 502 x 25
5 - 2050 - 1502 x 75
20 - 100150 - 5002 x 200
Protocol 2: Quenching with Aqueous Ammonia (Aminolysis)

This protocol is ideal for base-sensitive compounds, as it converts Cbz-Cl to solid benzyl carbamate.

  • Cool the reaction mixture in an ice bath (0 °C).

  • In a separate flask, prepare a volume of cold, concentrated aqueous ammonium hydroxide (NH₄OH).

  • While stirring vigorously, slowly add the reaction mixture dropwise into the cold ammonium hydroxide solution.[8]

  • A white precipitate of benzyl carbamate should form immediately.[8]

  • Allow the mixture to stir at 0 °C for 15 minutes, then at room temperature for an additional 30 minutes.[8]

  • Filter the mixture through a Büchner funnel to remove the solid benzyl carbamate. Wash the solid with a small amount of cold water and the organic solvent used in the reaction.

  • Combine the filtrates and proceed with a standard aqueous workup (e.g., washing with water and brine) to isolate the desired product.

Protocol 3: Quenching with an Alcohol (Alcoholysis)

This non-aqueous method is suitable for compounds sensitive to both water and primary amines.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Add 5-10 molar equivalents (relative to the excess Cbz-Cl) of anhydrous methanol or ethanol to the reaction mixture.

  • Add 1.2 equivalents (relative to Cbz-Cl) of a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and scavenge the HCl byproduct.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of Cbz-Cl by TLC.

  • Once the reaction is complete, proceed with an appropriate workup. Typically, this involves diluting with an organic solvent and washing with dilute acid (e.g., 1M HCl) to remove the base,[9] followed by washes with water and brine.

References

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and work-up of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the Schotten-Baumann reaction. This involves the acylation of piperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1][2][3]

Q2: I am experiencing a significantly low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This could be due to poor quality of benzyl chloroformate, insufficient reaction time, or suboptimal temperature.

  • Hydrolysis of benzyl chloroformate: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the reaction.[4][5][6]

  • Incorrect pH: The reaction requires a basic environment to proceed. If the pH is too low, the piperidine nitrogen will be protonated, rendering it non-nucleophilic.

  • Issues during work-up: Product loss during extraction due to emulsion formation or incomplete extraction can significantly lower the isolated yield.

Q3: An emulsion formed during the ethyl acetate extraction. How can I resolve this?

A3: Emulsion formation is a common issue when working with molecules that have both polar and non-polar functionalities. To break the emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.[5][8]

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the properties of the organic layer and help break the emulsion.[8]

Q4: How do I confirm the purity of my final product and identify common impurities?

A4: The purity of this compound, which is typically a white crystalline powder with a purity of ≥97%, can be assessed using standard analytical techniques.[9][10]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. A common impurity to look for is benzyl alcohol, a byproduct of benzyl chloroformate hydrolysis.[11]

  • HPLC: High-Performance Liquid Chromatography is an excellent method for determining the purity of the sample and quantifying any impurities.[11]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of any unexpected peaks in the HPLC chromatogram, aiding in impurity identification.[11]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and work-up of this compound.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Poor quality of benzyl chloroformate Use a fresh bottle of benzyl chloroformate. The reagent is moisture-sensitive and degrades over time.
Incorrect pH of the reaction mixture Ensure the reaction is basic (pH 8-10). Use a suitable base such as sodium carbonate or sodium bicarbonate to neutralize the HCl formed.
Piperidine starting material is protonated Ensure the reaction medium is sufficiently basic before adding the benzyl chloroformate.
Difficult Product Isolation Persistent emulsion during extraction Add brine to the separatory funnel and swirl gently. If the emulsion persists, consider centrifugation or filtration through Celite.
Product is partially soluble in the aqueous phase Ensure the aqueous phase is sufficiently acidified (pH 2-3) before extraction to protonate the carboxylic acid, making it more soluble in the organic solvent.
Product precipitates during work-up If the product precipitates from the aqueous layer after acidification, it can be collected by filtration. The aqueous layer should still be extracted to recover any dissolved product.
Product Contamination Presence of benzyl alcohol Benzyl alcohol can be removed during purification. Recrystallization from a suitable solvent system is often effective. Washing the organic extract with a dilute base solution during work-up can also help remove acidic impurities.
Unreacted piperidine-4-carboxylic acid Ensure the piperidine-4-carboxylic acid is fully dissolved before starting the reaction. Unreacted starting material can often be removed by washing the organic layer with water during the work-up.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine-4-carboxylic acid and sodium carbonate (2 equivalents) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Piperidine-4-carboxylic acid and Na2CO3 in Water B Cool to 0 °C A->B C Add Benzyl Chloroformate B->C D React at Room Temperature C->D E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Recrystallization H->I troubleshooting_low_yield cluster_solutions Potential Solutions Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction (TLC Analysis) Start->IncompleteReaction ReagentQuality Assess Reagent Quality (Fresh Cbz-Cl?) Start->ReagentQuality ReactionConditions Verify Reaction Conditions (pH, Temperature) Start->ReactionConditions WorkupIssues Investigate Work-up Procedure (Emulsions, Extractions) Start->WorkupIssues Sol_Incomplete Increase Reaction Time or Temperature IncompleteReaction->Sol_Incomplete Sol_Reagent Use Fresh Reagents ReagentQuality->Sol_Reagent Sol_Conditions Adjust pH to 8-10 Maintain Temperature ReactionConditions->Sol_Conditions Sol_Workup Employ Emulsion Breaking Techniques / Optimize Extraction WorkupIssues->Sol_Workup

References

How to improve the solubility of 1-Cbz-piperidine-4-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-Cbz-piperidine-4-carboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 1-Cbz-piperidine-4-carboxylic acid?

A1: 1-Cbz-piperidine-4-carboxylic acid is a white to off-white crystalline solid. It generally exhibits low solubility in aqueous solutions but is soluble in several organic solvents.[1][2] Its solubility is influenced by the presence of both a polar carboxylic acid group and a more nonpolar Cbz (carbobenzyloxy) protecting group.

Q2: In which organic solvents is 1-Cbz-piperidine-4-carboxylic acid typically soluble?

A2: 1-Cbz-piperidine-4-carboxylic acid is reported to be soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM).[1][2] However, the exact solubility can vary depending on the specific reaction conditions and the purity of the compound.

Q3: Why is my 1-Cbz-piperidine-4-carboxylic acid not dissolving in the reaction solvent?

A3: Poor solubility can be attributed to several factors, including the choice of a non-optimal solvent, insufficient solvent volume, or low reaction temperature. The crystalline nature of the acid can also slow down dissolution. For reactions like amide coupling, achieving a homogeneous solution is crucial for efficient conversion.

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gently heating the reaction mixture can increase the solubility of 1-Cbz-piperidine-4-carboxylic acid. However, it is essential to consider the thermal stability of all reactants and reagents in your specific reaction to avoid degradation. For many N-protected amino acids, an increase in temperature corresponds to increased solubility.[3]

Q5: How does pH affect the solubility of this compound?

A5: As a carboxylic acid, the solubility of 1-Cbz-piperidine-4-carboxylic acid can be significantly increased by converting it to its carboxylate salt. This is achieved by adding a base to deprotonate the carboxylic acid group, forming a more polar and often more soluble salt.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility problems with 1-Cbz-piperidine-4-carboxylic acid in your reactions.

Problem: The compound is not dissolving sufficiently in the chosen reaction solvent.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Select a more appropriate solvent or use a co-solvent system. Common choices for amide coupling reactions include DMF, DCM, or NMP.The compound dissolves completely, forming a homogeneous reaction mixture.
Insufficient Solvent Volume Gradually increase the volume of the solvent while monitoring for dissolution.The compound dissolves upon reaching an adequate solvent ratio.
Low Temperature Gently warm the reaction mixture. For many organic reactions, temperatures between 40-60°C can improve solubility without causing significant degradation.Increased kinetic energy overcomes the lattice energy of the solid, leading to dissolution.
Compound is in Free Acid Form Convert the carboxylic acid to its salt by adding a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) in situ.The formation of the ammonium carboxylate salt, which is often more soluble in polar organic solvents.

Data Presentation: Solubility Overview

Solvent Formula Type Qualitative Solubility Notes
DimethylformamideC₃H₇NOPolar AproticSolubleA common solvent for amide coupling reactions.
DichloromethaneCH₂Cl₂Polar AproticSolubleOften used for reactions at or below room temperature.
MethanolCH₃OHPolar ProticSoluble[2]Can participate in side reactions (e.g., esterification) under certain conditions.
AcetonitrileC₂H₃NPolar AproticSparingly SolubleMay require co-solvents or heating to achieve sufficient solubility.
WaterH₂OPolar ProticLow SolubilitySolubility can be increased by pH adjustment.
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleGenerally not a suitable solvent for this compound.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-Solvent System

This protocol is suitable for reactions where a single solvent does not provide adequate solubility.

  • Initial Dissolution Attempt: Attempt to dissolve 1-Cbz-piperidine-4-carboxylic acid in the primary reaction solvent (e.g., Dichloromethane) at the desired concentration.

  • Co-solvent Addition: If solubility is poor, add a co-solvent in which the compound is known to be more soluble (e.g., DMF) dropwise while stirring.

  • Observation: Continue adding the co-solvent in small increments (e.g., 5-10% of the total volume) until a homogeneous solution is achieved.

  • Reaction Initiation: Proceed with the addition of other reagents once the starting material is fully dissolved.

Protocol 2: In Situ Salt Formation to Enhance Solubility for Amide Coupling

This protocol is particularly useful for amide bond formation reactions.

  • Reactant Suspension: Suspend 1-Cbz-piperidine-4-carboxylic acid (1 equivalent) and the desired amine (or its salt, 1-1.2 equivalents) in the chosen reaction solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents), to the suspension.

  • Salt Formation: Stir the mixture at room temperature. The base will deprotonate the carboxylic acid, forming a more soluble ammonium salt in situ. The mixture should become a clear, homogeneous solution.

  • Coupling Agent Addition: Once the solution is homogeneous, add the coupling agent (e.g., HATU, HBTU) to initiate the amide bond formation.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with 1-Cbz-piperidine-4-carboxylic acid.

Caption: Decision workflow for solubilizing 1-Cbz-piperidine-4-carboxylic acid.

References

Technical Support Center: Synthesis of Piperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of di-acylation during the synthesis of piperidine carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am attempting a selective N-acylation on a piperidine derivative that has an additional amino group, but my main product is di-acylated. What is the primary cause of this issue?

The formation of a di-acylated product occurs when both the piperidine nitrogen and a second nucleophilic amino group in your starting material react with the acylating agent. The primary cause is the lack of differentiation between the reactivity of the two amino groups. Acylating agents like acyl chlorides or anhydrides are highly reactive and will typically not discriminate between multiple amine functionalities on a molecule, leading to a mixture of mono- and di-acylated products.[1][2][3]

To achieve selectivity, a protection strategy is essential. This involves temporarily blocking one of the amino groups to prevent it from reacting, a technique known as using a "protecting group".[4][5]

Q2: How can I achieve selective mono-acylation and prevent the formation of the di-acylated byproduct?

The most robust and widely used method to ensure selective mono-acylation is the implementation of an orthogonal protection strategy .[6][7] This strategy involves using protecting groups for different amino functionalities that can be removed under distinct chemical conditions without affecting each other.[4][8]

The general workflow for this approach is as follows:

  • Protect: Selectively protect the amino group you do not want to acylate first.

  • Acylate: Perform the acylation reaction on the unprotected piperidine nitrogen. The protected amino group will not react.

  • Deprotect: Remove the protecting group under specific conditions that leave the newly formed amide bond intact.

This systematic approach is the standard for synthesizing complex molecules and peptides where multiple reactive sites are present.[5]

G start Piperidine Derivative (2 Amino Groups) decision Use Orthogonal Protection Strategy? start->decision no_path Control Stoichiometry & Reaction Conditions decision->no_path No protect Step 1: Protect Side-Chain Amine (e.g., with Boc) decision->protect Yes no_result Mixture of Products: - Mono-acylated - Di-acylated - Unreacted Starting Material no_path->no_result acylate Step 2: Acylate Piperidine Nitrogen protect->acylate deprotect Step 3: Selectively Deprotect Side-Chain Amine acylate->deprotect yes_result Clean Mono-acylated Product deprotect->yes_result

Caption: Logical workflow for preventing di-acylation.

Q3: What are the most suitable protecting groups for an orthogonal strategy in this context?

The choice of protecting groups is critical and depends on the overall stability of your molecule. The two most common strategies in peptide and medicinal chemistry are the Fmoc/tBu and Boc/Bzl systems.[5][8] For selective acylation, you need two groups that can be removed under different conditions (e.g., one acid-labile and one base-labile).

Commonly used orthogonal pairs include:

  • Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl): Boc is removed under acidic conditions (e.g., Trifluoroacetic Acid - TFA), while Fmoc is removed by a mild base, typically 20% piperidine in DMF.[5][9]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc: Dde is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. It is selectively cleaved using dilute hydrazine in DMF.[10] This makes the Fmoc/Dde pair highly effective for complex syntheses.

The following diagram illustrates the concept of using an orthogonal pair (Boc and a generic "Acyl" group) to achieve selective functionalization.

G A Starting Material (Two Free Amines) B Step 1: Protection Side-chain amine protected (e.g., N-Boc) A->B + Boc-Anhydride C Step 2: Acylation Piperidine N-Acylated B->C + Acylating Agent (e.g., R-COCl) D Step 3: Deprotection Mono-acylated product with free side-chain amine C->D + Acid (TFA) (Removes Boc only)

Caption: Orthogonal protection scheme for selective acylation.

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2Key Considerations
Fmoc 20% Piperidine in DMF[5]Boc Trifluoroacetic Acid (TFA)[9]The most common pair in solid-phase peptide synthesis.
Fmoc 20% Piperidine in DMF[5]Trt (Trityl) Mildly acidic conditionsTrt is very acid-sensitive and offers an alternative to Boc.
Fmoc 20% Piperidine in DMF[5]Dde / ivDde 2% Hydrazine in DMFDde/ivDde groups are stable to both TFA and piperidine.[10]
Boc Trifluoroacetic Acid (TFA)[9]Cbz (Z) H₂/Pd (Hydrogenolysis)[10]A classic pair used in solution-phase synthesis.
Alloc Pd(0) catalystFmoc 20% Piperidine in DMFAlloc group is stable to piperidine and TFA but requires a metal catalyst for removal.

Troubleshooting Guide

Q4: I am still observing di-acylation even after using a protecting group. What could be wrong?

If di-acylation persists, it points to incomplete protection or premature deprotection.

SymptomPossible CauseRecommended Solution
Di-acylation still observed Incomplete Protection: The initial protection step did not go to completion, leaving some starting material with two free amines.- Increase the equivalents of the protecting group reagent (e.g., 1.1-1.2 eq of Boc-anhydride). - Extend the reaction time for the protection step and monitor carefully by TLC or LC-MS until all starting material is consumed.
Protecting Group Instability: The chosen protecting group is not stable under the acylation conditions.- Verify the stability of your protecting group. For example, some acid-labile groups might be partially cleaved if the acylation reaction generates acidic byproducts (like HCl from an acyl chloride) and the base is insufficient.[11] - Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine) are used during acylation with an acyl chloride.[11][12]
Low yield of final product Premature Deprotection: The work-up or purification conditions are inadvertently removing the protecting group.- Review all work-up and purification steps. Avoid strongly acidic or basic conditions unless intended for deprotection. - Choose a more robust protecting group if necessary.
Steric Hindrance: The protecting group or the substrate itself is sterically hindering the desired acylation reaction.- If the reaction is sluggish, consider gentle heating (40-50 °C).[13] - For very slow reactions, a catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the acylation.[11]

Experimental Protocol

Selective Mono-Acylation of a Piperidine Derivative Using a Boc/Acyl Strategy

This protocol provides a general methodology for the selective N-acylation of a piperidine derivative containing a primary or secondary side-chain amine.

Materials:

  • Piperidine derivative with a second amino group

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Acyl chloride or Carboxylic Acid

  • Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC[12]

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Selective Protection of the Side-Chain Amine

  • Dissolve the piperidine starting material (1.0 eq) in anhydrous DCM.

  • Add a base such as TEA or DIPEA (1.1 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction with water and perform a standard aqueous work-up. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-Boc protected intermediate by silica gel column chromatography if necessary.

Step 2: Acylation of the Piperidine Nitrogen

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM and add a base (e.g., DIPEA, 2.0 eq).[12]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.[12] Alternative: If using a carboxylic acid, add the acid (1.1 eq) and a coupling agent like HATU (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[12]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the fully protected, di-substituted piperidine derivative.

Step 3: Selective Deprotection of the N-Boc Group

  • Dissolve the crude product from Step 2 in DCM (ensure it is dry).

  • Add Trifluoroacetic Acid (TFA) in a 1:1 to 1:4 ratio (TFA:DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a suitable organic solvent and neutralize carefully with a base (e.g., saturated NaHCO₃ solution) until the pH is ~8-9.

  • Extract the final mono-acylated product with an organic solvent (e.g., Ethyl Acetate or DCM), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography, preparative HPLC, or crystallization as needed.

References

Column chromatography conditions for purifying 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for the purification of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound. Its polarity is well-suited for separating the target molecule from less polar impurities.

Q2: What type of mobile phase should I use?

A2: A combination of a non-polar solvent and a polar solvent is typically used. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired compound.

Q3: Why is my compound streaking or tailing on the TLC plate and column?

A3: Tailing is a common issue when purifying carboxylic acids on silica gel.[1][2][3][4] This is often due to the acidic nature of the silica interacting with the carboxylic acid group of your molecule, leading to a mix of protonated and deprotonated forms that chromatograph differently.[1][3][4]

Q4: How can I prevent peak tailing?

A4: To minimize tailing, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% by volume), can be added to the mobile phase.[5] This helps to keep the carboxylic acid fully protonated, leading to more symmetrical peaks and better separation.

Q5: How can I visualize the compound on a TLC plate?

A5: Since this compound contains a benzene ring, it can often be visualized under a UV lamp (254 nm). For more sensitive or specific detection, various staining solutions can be used. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. Specific stains for carboxylic acids, such as bromocresol green, can also be employed, which will show a yellow spot on a blue or green background.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Acetic acid (glacial)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Sand (acid-washed)

  • Pressurized air or nitrogen source

  • Fraction collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude material onto a TLC plate.

    • Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small addition of acetic acid (e.g., 0.5%).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, silica-adsorbed sample to the top of the packed column.

    • Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to begin elution.

    • Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% acetic acid) and collect fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 40%, 60% ethyl acetate) to elute the compound of interest.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To remove residual acetic acid, the purified product can be co-evaporated with a solvent like toluene.

Data Presentation

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes/Ethyl Acetate (gradient)
Mobile Phase B Dichloromethane/Methanol (gradient)
Mobile Phase Modifier 0.1 - 1.0% Acetic Acid or Formic Acid
TLC Visualization UV (254 nm), Potassium Permanganate, Bromocresol Green
Target Rf on TLC 0.2 - 0.4

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peak Tailing/Streaking Interaction of the carboxylic acid with silica.Add 0.1-1% acetic or formic acid to the mobile phase to suppress deprotonation.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A shallower gradient or isocratic elution might be necessary for closely eluting impurities.
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent system.
Cracked Silica Bed Improper packing or running the column dry.Ensure the column is packed evenly as a slurry and never let the solvent level drop below the top of the silica bed.
Compound Insoluble for Loading Poor solubility in the initial eluent.Use the dry loading method by adsorbing the compound onto a small amount of silica gel before adding it to the column.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography start Problem Encountered tailing Peak Tailing or Streaking start->tailing no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation solution1 Add 0.1-1% Acetic Acid to Mobile Phase tailing->solution1 solution2 Increase Mobile Phase Polarity no_elution->solution2 solution3 Optimize Solvent System (TLC) Use a Shallower Gradient poor_separation->solution3 end Successful Purification solution1->end solution2->end solution3->end

Caption: A flowchart for troubleshooting common issues in column chromatography.

References

Troubleshooting low yield in amide coupling with 1-Cbz-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide coupling reactions, with a specific focus on using 1-Cbz-piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 1-Cbz-piperidine-4-carboxylic acid is resulting in a low yield. What are the most common causes?

A1: Low yields in amide coupling reactions can stem from several factors. The most common issues involve the quality of starting materials and reagents, suboptimal reaction conditions, and inherent challenges related to the substrates, such as steric hindrance.[1] Key areas to investigate include:

  • Purity and Stability of Reagents: The coupling reagents (e.g., EDC, HATU) and the starting materials (carboxylic acid and amine) must be pure and anhydrous. Carbodiimides like EDC are particularly sensitive to moisture and can hydrolyze, rendering them inactive.[2]

  • Incomplete Carboxylic Acid Activation: The reaction relies on the successful activation of the carboxylic acid by the coupling reagent. If the reagent is degraded or used in insufficient amounts, activation will be incomplete.[1] The formation of a highly reactive O-acylisourea intermediate is a critical first step in carbodiimide-mediated couplings.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.[1] For instance, polar aprotic solvents like DMF or DCM are generally preferred.[2]

  • Side Reactions: Several side reactions can compete with the desired amide formation, consuming the activated intermediate. A common side reaction is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[5][6] Another possibility is the reaction of the activated acid with another molecule of the carboxylic acid to form an anhydride.[3]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slower rates and incomplete conversion.[1][7]

Q2: How can I be sure my starting materials and reagents are not the source of the problem?

A2: Reagent quality is paramount for a successful coupling reaction. Here’s how to check and ensure your materials are suitable:

  • 1-Cbz-piperidine-4-carboxylic acid: Verify the purity of your carboxylic acid using techniques like NMR or melting point analysis. If impurities are suspected, consider purification by recrystallization.

  • Amine: Ensure the amine is pure and free of contaminants. Purification by distillation or recrystallization may be necessary.[2]

  • Coupling Reagents: Use a fresh, high-quality batch of your coupling reagent. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.[2] It is advisable to purchase high-quality EDC and store it properly in a desiccator.[2] Always allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.[2]

  • Solvents: Use anhydrous solvents. The presence of water can lead to the hydrolysis of both the coupling reagent and the activated carboxylic acid intermediate, which is a primary cause of low yields.[1][8]

Q3: I am using a standard EDC/HOBt coupling protocol. What are the critical parameters to optimize?

A3: While EDC/HOBt is a common and effective coupling system, its success depends on careful optimization. Key parameters include:

  • Stoichiometry: Incorrect ratios of reactants can lead to incomplete reactions. Typically, a slight excess of the coupling reagents is used to drive the reaction to completion. A common starting point is a 1:1.5:1.2:1.2 ratio of Carboxylic Acid:EDC:HOBt:Amine.

  • Order of Addition: The order in which reagents are added is crucial. Pre-activating the carboxylic acid before adding the amine can significantly improve yields.[1] This involves stirring the carboxylic acid, EDC, and HOBt together for a period (e.g., 15-30 minutes) to form the active HOBt-ester before the amine is introduced. This strategy minimizes the formation of unreactive N-acylurea and other side products.[5]

  • Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often used to neutralize any acid salts and facilitate the reaction.[9] Typically, 2-3 equivalents of base are used.

  • Temperature: Most coupling reactions are run at 0°C to room temperature.[10] Running the reaction at a lower temperature can sometimes help minimize side reactions like racemization.[1]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Low Amide Coupling Yield reagent_check Step 1: Verify Reagent & Solvent Quality - Purity of Acid/Amine? - Fresh Coupling Reagent? - Anhydrous Solvent? start->reagent_check reagent_fail Purify Starting Materials Use Fresh Reagents Use Anhydrous Solvents reagent_check->reagent_fail Issue Found conditions_check Step 2: Review Reaction Conditions - Correct Stoichiometry? - Optimized Order of Addition? - Appropriate Base/Solvent? reagent_check->conditions_check Reagents OK reagent_fail->reagent_check conditions_fail Adjust Stoichiometry (slight excess of reagents) Pre-activate Acid Use DIPEA/NMM in DMF/DCM conditions_check->conditions_fail Issue Found reagent_choice Step 3: Consider Alternative Coupling Reagent - Is steric hindrance an issue? - Is the amine electron-deficient? conditions_check->reagent_choice Conditions OK conditions_fail->conditions_check reagent_alt Switch to stronger reagent: HATU, HBTU, PyBOP, or COMU reagent_choice->reagent_alt Hindrance/Electronic Issues Likely workup_check Step 4: Analyze Workup & Purification - Is product water-soluble? - Is purification method appropriate? reagent_choice->workup_check Reagent OK reagent_alt->conditions_check Re-optimize Conditions workup_fail Adjust Extraction pH Consider Alternative Chromatography workup_check->workup_fail Issue Found success High Yield Achieved workup_check->success Process OK workup_fail->workup_check

Caption: A step-by-step workflow for troubleshooting low yields in amide coupling reactions.

Amide Coupling Mechanisms and Side Reactions

Q4: What is happening chemically during the coupling reaction, and what are the common side reactions?

A4: In a carbodiimide-mediated reaction, the carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[3][5] This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[5] Additives like HOBt or NHS are used to improve efficiency by converting the O-acylisourea into a more stable, yet still reactive, active ester, which is less prone to side reactions.[4][5]

The primary side reactions to be aware of are:

  • N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[5][11] This is a common cause of low yield, especially in polar solvents.[6] Using an additive like HOBt minimizes this side reaction.[5]

  • Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric acid anhydride.[3] While this anhydride can still react with the amine to form the product, it consumes an extra equivalent of the acid, affecting stoichiometry and yield.[5]

G cluster_main Carbodiimide Coupling Pathway cluster_side Potential Side Reactions Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Amide R-CO-NHR' (Desired Amide) O_Acylisourea->Amide + Amine Amine R'-NH2 (Amine) Urea Urea Byproduct N_Acylurea N-Acylurea (Unreactive Byproduct) Anhydride Symmetric Anhydride O_Acylisourea_side O-Acylisourea Intermediate O_Acylisourea_side->N_Acylurea Intramolecular Rearrangement O_Acylisourea_side->Anhydride + Carboxylic Acid Acid_side R-COOH G cluster_reactants struct1 1-Cbz-piperidine-4-carboxylic acid plus1 + struct2 R-NH₂ (Amine) reagents Coupling Reagent (e.g., EDC, HATU) Additive (e.g., HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) struct2->reagents product Amide Product reagents->product

References

Validation & Comparative

Purity Analysis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reproducible research and is critical for ensuring the safety and efficacy of therapeutic agents. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a vital building block in the synthesis of numerous pharmaceutical compounds.[1] Consequently, the accurate determination of its purity is essential.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate method for your analytical needs.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its robustness, versatility, and high precision.[2][3] For a polar, acidic molecule like this compound, a reversed-phase (RP-HPLC) method is particularly suitable. Separation is achieved based on the compound's partitioning between a polar mobile phase and a nonpolar stationary phase.

Detailed Experimental Protocol: Reversed-Phase HPLC

The following protocol is a representative method for the purity analysis of this compound, developed based on established principles for separating organic acids and related N-protected compounds.[4][5]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2-3). Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[5]

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm or 254 nm. The carboxyl group and the benzyl group provide UV absorbance.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Representative HPLC Purity Analysis

The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

ParameterMain Peak (Analyte)Impurity 1Purity (%)
Retention Time (min) 6.84.2-
Peak Area (mAU*s) 245012.5-
Area Percentage (%) 99.50.599.5

Table 1: Hypothetical quantitative data from the HPLC purity analysis of this compound.

Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for performing a purity analysis using HPLC.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dissolution StandardPrep Standard Preparation (if required) MobilePhasePrep Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SampleInjection Sample Injection SystemEquilibration->SampleInjection ChromatographicRun Chromatographic Run (Separation) SampleInjection->ChromatographicRun Detection UV Detection ChromatographicRun->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation Report Generate Report PurityCalculation->Report

Workflow for HPLC Purity Analysis

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages in terms of speed, resolution, or environmental impact. The choice of technique often depends on the specific analytical challenge, available instrumentation, and throughput requirements.

Alternative Techniques Overview
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in much higher resolution, sensitivity, and significantly faster analysis times compared to traditional HPLC.[1][7] UPLC methods can often be developed by scaling down existing HPLC methods.[8]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is considered a "green" analytical technique due to the reduced use of organic solvents.[9][10] SFC can offer very fast separations and is orthogonal to reversed-phase HPLC, meaning it separates compounds based on different chemical properties, which can be useful for resolving co-eluting impurities.[11]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that takes place in a narrow capillary under the influence of an electric field. It requires minimal sample and solvent volumes and can provide extremely high-resolution separations, making it an excellent alternative for complex samples or when sample material is limited.[12]

Comparative Data of Analytical Techniques

The table below provides an objective comparison of HPLC with its alternatives for the purity analysis of pharmaceutical intermediates.

FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) SFC (Supercritical Fluid Chromatography) Capillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile and solid stationary phases.[3]Same as HPLC, but with smaller particles (<2 µm) and higher pressures.[7]Partitioning between a supercritical fluid mobile phase and a stationary phase.[11]Differential migration in an electric field within a capillary.[13]
Typical Run Time 15-30 min2-10 min1-8 min[9]5-20 min
Resolution Good to HighVery HighHighVery High[12]
Solvent Consumption Moderate to HighLow[14]Very Low (primarily CO2)[9]Extremely Low (nL to µL)
Sample Volume µL rangeµL rangeµL rangenL range[15]
Instrument Cost ModerateHighHighModerate
Method Development Well-establishedSimilar to HPLC, requires system optimizationRequires specialized expertiseCan be complex
Key Advantage Robust, versatile, and widely available.[16]High speed and resolution."Green," fast, and orthogonal to RP-HPLC.[10]High efficiency and minimal sample/solvent use.
Key Disadvantage Longer run times, higher solvent usage.Higher backpressure, potential for clogging.Limited to soluble compounds in SFC-compatible solvents.[17]Lower sensitivity for UV detection (short path length), reproducibility can be a challenge.
Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between these techniques based on key performance metrics.

Tech_Comparison HPLC HPLC UPLC UPLC HPLC->UPLC Faster, Higher Res. SFC SFC HPLC->SFC Greener, Orthogonal CE CE HPLC->CE Higher Efficiency, Less Sample

Comparison of Analytical Techniques

Conclusion

For routine quality control and purity determination of This compound , Reversed-Phase HPLC remains the gold standard due to its robustness, reliability, and the wealth of established methodologies for similar compounds. It provides a good balance of performance and accessibility.

However, for laboratories focused on high-throughput screening or requiring faster turnaround times, UPLC is a superior alternative, offering significant gains in speed and resolution. When sustainability is a primary concern, or when dealing with impurities that are difficult to resolve by reversed-phase chromatography, SFC presents a powerful, green, and orthogonal solution.[10] Finally, for situations where the sample amount is extremely limited or exceptionally high separation efficiency is required to resolve complex impurity profiles, Capillary Electrophoresis is an invaluable tool.[12]

The ultimate choice of analytical technique should be guided by the specific requirements of the analysis, including the need for speed, resolution, sensitivity, cost considerations, and environmental impact.

References

A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences reaction outcomes. This guide provides a comprehensive comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of piperidine-4-carboxylic acid.

Piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents.[1][2] The secondary amine within the piperidine ring requires protection to prevent unwanted side reactions during subsequent synthetic transformations. Both Boc and Cbz are extensively used for this purpose, and the choice between them depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[3]

At a Glance: Key Differences Between Boc and Cbz

The fundamental difference between Boc and Cbz lies in their lability—the conditions required for their removal. Boc is readily cleaved under acidic conditions, while Cbz is typically removed by catalytic hydrogenolysis.[3][4] This orthogonality is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of one group in the presence of the other.[3][5]

Quantitative Performance Comparison

ParameterBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Yield >90% (estimated)[6]~90%[6]
Deprotection Yield High (often quantitative)[6]High (often quantitative)[6][7]
Protection Conditions Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃, Na₂CO₃, or TEA), aqueous or organic solvent, 0°C to room temperature.[1][6]Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Na₂CO₃, or TEA), aqueous or organic solvent, 0°C to room temperature.[6][8]
Deprotection Conditions Strong acid (e.g., TFA in DCM, or HCl in dioxane).[3][9][10]Catalytic hydrogenolysis (H₂, Pd/C) in a protic solvent (e.g., MeOH, EtOH).[3][7][11]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[3][12]Stable to mild acidic and basic conditions.[3][13]
Key Advantages Robust, high-yielding protection; volatile byproducts upon deprotection.[6]Orthogonal to acid-labile groups like Boc; imparts crystallinity, potentially simplifying purification.[7]
Key Disadvantages Requires strong acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups.[6]Requires specialized equipment for hydrogenation (hydrogen source, catalyst handling); catalyst can be pyrophoric.[8][14]

Experimental Protocols

Below are detailed methodologies for the protection and deprotection of piperidine-4-carboxylic acid with both Boc and Cbz protecting groups.

Boc Protection of Piperidine-4-Carboxylic Acid

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) buffer solution or Triethylamine (TEA)

  • Dichloromethane (DCM) or a suitable aqueous/organic solvent system

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a suitable solvent like DCM or add it directly if using an aqueous system.[6][9]

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-22 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1][6]

  • If an organic solvent was used, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6] If an aqueous system was used, extract with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.[1]

  • Acidify the aqueous layer to pH 2-3 with 3 M HCl.[1]

  • Extract the product into ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[1]

Boc Deprotection

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperidine-4-carboxylic acid in DCM.[10]

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.[10]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the deprotected product.[3][10]

Cbz Protection of Piperidine-4-Carboxylic Acid

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Suitable solvent (e.g., aqueous sodium carbonate solution or DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine-4-carboxylic acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[8]

  • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, keeping the temperature below 5°C.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[8]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[8]

  • Extract the product with ethyl acetate.[8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carboxylic acid.[8]

Cbz Deprotection

Materials:

  • N-Cbz-piperidine-4-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask.[7]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[7][8]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[8]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.[7][8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. [7][8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-4-carboxylic acid.[8]

Visualizing the Workflow and Structures

To further clarify the processes and the resulting molecules, the following diagrams have been generated.

Protection_Schemes cluster_Boc Boc Protection cluster_Cbz Cbz Protection Piperidine_acid Piperidine-4-carboxylic acid Boc_reagents (Boc)₂O, Base Solvent, RT Piperidine_acid->Boc_reagents Protection Boc_protected N-Boc-piperidine-4-carboxylic acid Boc_reagents->Boc_protected TFA TFA/DCM or HCl/Dioxane Boc_protected->TFA Deprotection TFA->Piperidine_acid Piperidine_acid2 Piperidine-4-carboxylic acid Cbz_reagents Cbz-Cl, Base Solvent, 0°C to RT Piperidine_acid2->Cbz_reagents Protection Cbz_protected N-Cbz-piperidine-4-carboxylic acid Cbz_reagents->Cbz_protected H2_PdC H₂, Pd/C MeOH or EtOH Cbz_protected->H2_PdC Deprotection H2_PdC->Piperidine_acid2

Caption: Workflow for Boc and Cbz protection and deprotection of piperidine-4-carboxylic acid.

Protected_Structures cluster_boc_struct N-Boc-piperidine-4-carboxylic acid cluster_cbz_struct N-Cbz-piperidine-4-carboxylic acid boc_struct cbz_struct

Caption: Chemical structures of Boc- and Cbz-protected piperidine-4-carboxylic acid.

Decision-Making Pathway: Choosing Between Boc and Cbz

The selection of Boc or Cbz is dictated by the overall synthetic plan. The following decision tree provides a logical guide for choosing the appropriate protecting group.

Decision_Tree start Start: Need to protect piperidine-4-carboxylic acid q1 Are there any acid-sensitive functional groups in the molecule? start->q1 q2 Is catalytic hydrogenation compatible with other functional groups (e.g., alkenes, alkynes)? q1->q2 No use_cbz Use Cbz protection q1->use_cbz Yes use_boc Use Boc protection q2->use_boc No consider_orthogonal Consider orthogonal strategy. Can deprotection be sequenced? q2->consider_orthogonal Yes both_viable Both Boc and Cbz are potentially viable. Consider other factors like cost and ease of purification. consider_orthogonal->both_viable

Caption: Decision tree for selecting between Boc and Cbz protecting groups.

Conclusion

Both Boc and Cbz are highly effective for the protection of the amine in piperidine-4-carboxylic acid, each offering a distinct set of advantages and disadvantages. The Boc group is favored for its ease of application and the straightforward, non-catalytic deprotection protocol. However, its lability to strong acids limits its use in the presence of acid-sensitive functionalities. Conversely, the Cbz group's stability to a wider range of conditions and its orthogonality to acid-labile protecting groups make it a valuable tool in complex syntheses. The choice ultimately rests on a careful evaluation of the entire synthetic route, taking into account the compatibility of reaction conditions with all functional groups present in the molecule. This guide provides the necessary data and protocols to enable an informed and strategic decision.

References

A Comparative Guide to Alternative Protecting Groups for the Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the piperidine moiety is a ubiquitous and invaluable scaffold.[1] Its secondary amine, however, often requires protection to ensure chemoselectivity during synthetic transformations. The choice of an appropriate protecting group is a critical strategic decision that can significantly influence the overall efficiency and success of a synthetic route. This guide provides an objective comparison of common and alternative protecting groups for the piperidine nitrogen, with a focus on their performance, stability, and ease of removal, supported by experimental data and detailed protocols.

The Cornerstone of Protection: Carbamates

Carbamate-based protecting groups are the most widely employed for the piperidine nitrogen due to their general stability and predictable cleavage patterns. The three most prominent members of this class are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Their orthogonality, meaning each can be removed under specific conditions without affecting the others, is a cornerstone of modern synthetic chemistry.[2]

tert-Butoxycarbonyl (Boc)

The Boc group is a staple in organic synthesis, favored for its stability to a wide range of non-acidic conditions.[3] It is typically introduced by reacting piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Cleavage: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

Carboxybenzyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas, is another robust protecting group for amines.[4] It is installed using benzyl chloroformate (Cbz-Cl). A notable advantage of the Cbz group is its tendency to impart crystallinity to protected compounds, which can simplify purification.[4]

Cleavage: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and orthogonal method to acid- or base-labile groups.[4][5] Alternatively, it can be cleaved by strong acids.[6]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is renowned for its lability under basic conditions, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[2] It is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Cleavage: Deprotection is typically achieved with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2]

Expanding the Toolkit: Alternative Protecting Groups

While carbamates are workhorses in piperidine protection, a variety of other groups offer unique advantages in specific synthetic contexts.

Sulfonyl Protecting Groups

Sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), form stable sulfonamides with the piperidine nitrogen.[7] These groups are highly resistant to both acidic and basic conditions.[7]

  • Tosyl (Ts): Introduced using p-toluenesulfonyl chloride, the Ts group is exceptionally stable and requires strong reducing conditions (e.g., sodium in liquid ammonia) or harsh acidic conditions for cleavage.[8]

  • Nosyl (Ns): The 2-nitrobenzenesulfonyl group is a valuable alternative as it can be cleaved under milder, nucleophilic conditions using a thiol, such as thiophenol.[7][9]

Acyl Protecting Groups

Simple acyl groups like acetyl (Ac) can also be used to protect the piperidine nitrogen. The N-acetyl group is introduced using acetyl chloride or acetic anhydride. It is stable to acidic and neutral conditions but can be removed by hydrolysis under basic conditions, although this often requires forcing conditions.[10]

Photolabile Protecting Groups

Photolabile protecting groups (PPGs) offer the unique advantage of removal with light, providing spatial and temporal control over deprotection without the need for chemical reagents.[11][12] Nitrobenzyl-based and coumarin-based carbamates are common PPGs that can be applied to piperidine.[11][12] Deprotection is achieved by irradiation with UV light at a specific wavelength.[13]

Quantitative Performance Comparison

The selection of a protecting group is often a balance between stability, ease of introduction and removal, and overall yield. The following table summarizes quantitative data for the protection and deprotection of piperidine with various groups.

Protecting GroupIntroduction ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
Boc (Boc)₂O, Base85 - quantitative[3]TFA or HCl in an organic solvent>95[4]
Cbz Cbz-Cl, Base96[5]H₂/Pd/C or strong acid>90[4]
Fmoc Fmoc-Cl, BaseHigh (qualitative)20% Piperidine in DMFHigh (qualitative)
Tosyl (Ts) Ts-Cl, PyridineHigh (qualitative)Mg⁰ in MethanolModerate to high[14]
Acetyl (Ac) Ac₂O or Ac-ClHigh (qualitative)Strong base (hydrolysis)Substrate dependent

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine are crucial for reproducible results.

Protocol 1: N-Boc Protection of Piperidine
  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve piperidine (1.0 eq) in DCM.

    • Add an aqueous solution of NaHCO₃ (2.0 eq).

    • To the vigorously stirred biphasic mixture, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine.

Protocol 2: N-Boc Deprotection
  • Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-piperidine in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an appropriate organic solvent.

Protocol 3: N-Cbz Protection of Piperidine
  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.

  • Procedure:

    • Dissolve piperidine (1.0 eq) in an aqueous solution of Na₂CO₃.

    • Cool the solution to 0 °C and add Cbz-Cl (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Cbz-piperidine.[15]

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
  • Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-piperidine in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain piperidine.

Protocol 5: N-Fmoc Protection of Piperidine
  • Materials: Piperidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve piperidine (1.0 eq) in a mixture of 1,4-dioxane and water.

    • Add NaHCO₃ (2.0 eq).

    • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

Protocol 6: N-Fmoc Deprotection
  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-piperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature. The deprotection is typically rapid (minutes).

    • Remove the solvent and excess piperidine under reduced pressure to yield the deprotected piperidine.

Mandatory Visualizations

To aid in the selection and application of these protecting groups, the following diagrams illustrate key decision-making processes and experimental workflows.

G Decision Tree for Piperidine N-Protection start Start: Need to protect piperidine nitrogen acid_stable Is the molecule stable to strong acid? start->acid_stable base_stable Is the molecule stable to base? acid_stable->base_stable Yes use_boc Use Boc group acid_stable->use_boc No h2_stable Are there any groups sensitive to hydrogenolysis? base_stable->h2_stable Yes use_fmoc Use Fmoc group base_stable->use_fmoc No light_control Is spatiotemporal control of deprotection required? h2_stable->light_control Yes use_cbz Use Cbz group h2_stable->use_cbz No use_ppg Consider a photolabile group (e.g., o-nitrobenzyl) light_control->use_ppg Yes reconsider Re-evaluate synthetic strategy or consider alternative protecting groups (e.g., sulfonyl) light_control->reconsider No G General Experimental Workflow for Piperidine N-Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection start Piperidine Substrate protect React with protecting group reagent (e.g., (Boc)₂O, Cbz-Cl) and base start->protect workup_p Aqueous workup and extraction protect->workup_p purify_p Purification (e.g., chromatography, crystallization) workup_p->purify_p protected_piperidine N-Protected Piperidine purify_p->protected_piperidine deprotect Treat with appropriate deprotection reagent (e.g., TFA, H₂/Pd/C, Piperidine) protected_piperidine->deprotect Proceed to deprotection workup_d Workup and neutralization (if necessary) deprotect->workup_d purify_d Purification workup_d->purify_d deprotected_piperidine Deprotected Piperidine purify_d->deprotected_piperidine

References

Spectroscopic comparison of starting material and product in Cbz protection

Author: BenchChem Technical Support Team. Date: December 2025

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and the protection of amines in organic synthesis.[1][2] Its stability under various conditions and selective removal make it a versatile tool for chemists.[3][4] This guide provides a comparative spectroscopic analysis of a model starting material, the amino acid glycine, and its N-Cbz-protected product, N-benzyloxycarbonylglycine. We will delve into the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon Cbz protection, supported by a detailed experimental protocol.

Spectroscopic Comparison

The transformation of glycine to N-Cbz-glycine induces significant and predictable changes in their respective spectra. These changes provide clear evidence of the successful protection of the amino group.

Spectroscopic TechniqueGlycine (Starting Material)N-Cbz-glycine (Product)Key Changes and Interpretation
¹H NMR (in D₂O/DMSO-d₆)~3.55 ppm (s, 2H, α-CH₂)[5]~3.68 ppm (d, 2H, α-CH₂), ~5.05 ppm (s, 2H, Ph-CH₂-O), ~7.35 ppm (m, 5H, Ar-H), ~7.58 ppm (t, 1H, NH), ~12.6 ppm (s, 1H, COOH)[6]The singlet for the α-CH₂ in glycine becomes a doublet in the product due to coupling with the newly introduced N-H proton. The appearance of signals for the benzyl group (aromatic and benzylic protons) is a clear indicator of Cbz protection.
¹³C NMR (in D₂O/DMSO-d₆)~44.1 ppm (α-C), ~175.2 ppm (C=O)[5]~44.0 ppm (α-C), ~66.5 ppm (Ph-CH₂-O), ~128.0, 128.5, 135.7 ppm (Ar-C), ~156.3 ppm (urethane C=O), ~172.4 ppm (acid C=O)[7]The most significant change is the appearance of new signals corresponding to the carbons of the benzyloxycarbonyl group. The urethane carbonyl signal appears around 156 ppm.
IR Spectroscopy (cm⁻¹)~2100-3100 (broad, NH₃⁺ stretch), ~1610 (COO⁻ asym stretch), ~1414 (COO⁻ sym stretch)[8][9][10][11]~3300 (N-H stretch), ~1715 (urethane C=O stretch), ~1695 (acid C=O stretch), ~1530 (N-H bend)[12]The broad amine salt absorption in glycine is replaced by a sharper N-H stretch in the Cbz-protected product. The appearance of a strong carbonyl absorption for the urethane group around 1715 cm⁻¹ is a key diagnostic peak.
Mass Spectrometry (m/z)75.03 (Monoisotopic Mass)209.07 (Monoisotopic Mass)[13]The molecular ion peak shifts from 75 for glycine to 209 for N-Cbz-glycine, corresponding to the addition of the Cbz group (C₈H₇O₂), which has a mass of 135.04.

Experimental Protocol: Cbz Protection of Glycine

This protocol details a standard procedure for the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.[14][15][16]

Materials:

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl)[17][18]

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask and cool the solution to 0 °C in an ice bath.

  • While vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and an additional portion of 4 M aqueous sodium hydroxide (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of N-Cbz-glycine should form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Experimental Workflow

The following diagram illustrates the logical flow of the Cbz protection experiment and subsequent spectroscopic analysis.

G Experimental Workflow for Cbz Protection and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Dissolve Glycine in NaOH(aq) react Add Benzyl Chloroformate start->react workup Aqueous Workup and Acidification react->workup product Isolate N-Cbz-glycine workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare Compare Spectra of Starting Material and Product nmr->compare ir->compare ms->compare

Caption: Workflow for Cbz protection of glycine and spectroscopic analysis.

References

A Comparative Guide to the Quality and Analysis of 1-Cbz-piperidine-4-carboxylic acid and its Boc-Protected Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, particularly in the realm of peptide and peptidomimetic drug discovery, the quality of building blocks is paramount. 1-Cbz-piperidine-4-carboxylic acid, a key intermediate, and its common alternative, 1-Boc-piperidine-4-carboxylic acid, are foundational scaffolds for a variety of complex molecules. This guide provides an objective comparison of their analytical profiles, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic needs.

Product Performance Comparison

The selection between Cbz- and Boc-protected piperidine carboxylic acids often depends on the specific synthetic strategy, particularly the orthogonality of deprotection steps required in a multi-step synthesis. Both compounds are commercially available at high purity, typically exceeding 98%. The choice of protecting group can influence solubility, crystallinity, and reactivity in subsequent coupling reactions.

Herein, we present a comparative summary of typical analytical specifications for 1-Cbz-piperidine-4-carboxylic acid and its widely used alternative, 1-Boc-piperidine-4-carboxylic acid.

Table 1: Comparative Analysis of 1-Cbz-piperidine-4-carboxylic acid and 1-Boc-piperidine-4-carboxylic acid

Parameter1-Cbz-piperidine-4-carboxylic acid1-Boc-piperidine-4-carboxylic acid
Chemical Structure C₁₄H₁₇NO₄C₁₁H₁₉NO₄
Molecular Weight 263.29 g/mol 229.27 g/mol
Purity (by HPLC) ≥ 98.5%≥ 98.5%
Melting Point 158-162 °C148-152 °C
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in methanol, chloroformSoluble in methanol, ethyl acetate
¹H NMR Conforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 264.12[M+H]⁺ = 230.13

Experimental Protocols

The following are detailed methodologies for the key analytical experiments cited in this guide. These protocols are representative of standard quality control procedures for protected amino acid derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group) or 210 nm (for the Boc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected values for the structure.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) is compared to the calculated molecular weight.

Melting Point Determination

The melting point is a physical property used to assess the purity of a crystalline solid.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased (e.g., 1-2 °C/min). The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded.

Visualizing Analytical Workflows

To further clarify the logical flow of quality control and synthetic application, the following diagrams are provided.

cluster_QC Quality Control Workflow Raw_Material Raw Material (1-Cbz/Boc-piperidine-4-carboxylic acid) HPLC Purity Check (HPLC) Raw_Material->HPLC NMR Structure Confirmation (¹H NMR) Raw_Material->NMR MS Molecular Weight Verification (MS) Raw_Material->MS Melting_Point Purity & Identity (Melting Point) Raw_Material->Melting_Point CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA Melting_Point->CoA

A streamlined workflow for the quality control analysis of piperidine derivatives.

cluster_synthesis Synthetic Application Pathway Start Protected Piperidine Carboxylic Acid Coupling Peptide Coupling Reaction Start->Coupling Activate Carboxylic Acid Deprotection Protecting Group Removal Coupling->Deprotection Formation of Amide Bond Purification Purification of Final Product Deprotection->Purification Acid (Boc) or Hydrogenolysis (Cbz)

A generalized pathway for the application of protected piperidine carboxylic acids in synthesis.

A Comparative Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2][3] Its synthesis is a key step in many drug development pipelines, making the efficiency and scalability of its preparation a significant concern. This guide provides a comparative analysis of alternative synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two primary synthetic routes to this compound.

ParameterRoute 1: Direct N-ProtectionRoute 2: From 4,4-Piperidinediol Hydrochloride
Starting Material Piperidine-4-carboxylic acid4,4-Piperidinediol hydrochloride
Key Reagents Benzyl chloroformate, NaHCO₃, Na₂CO₃Benzyl chloroformate, Na₂CO₃
Solvent(s) Acetonitrile/WaterTHF/Water
Reaction Time 2 hours9 hours
Yield Quantitative[4]100% (of intermediate N-Cbz-4-piperidone)[5]
Purification Acid-base extractionColumn chromatography (for intermediate)
Overall Steps 12 (to N-Cbz-4-piperidone)

Experimental Protocols

Route 1: Direct N-Protection of Piperidine-4-carboxylic Acid

This method is a straightforward, one-step synthesis involving the protection of the secondary amine of piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group.

Methodology:

  • Piperidine-4-carboxylic acid (1.29 g, 10 mmol) is dissolved in a 2:3 mixture of acetonitrile and water (0.1 M).

  • Sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) are added to the solution, and the pH is adjusted to 10-11.[4]

  • The reaction mixture is cooled to 0 °C.

  • Benzyl chloroformate (1.42 mL, 1.7 g, 10 mmol) is added dropwise to the cooled solution.[4]

  • The reaction is stirred at room temperature for 2 hours.[4]

  • Upon completion, the mixture is acidified to a pH of approximately 2-3 with 1N HCl.[4]

  • Acetonitrile is removed under reduced pressure.

  • The aqueous phase is extracted three times with ethyl acetate (30 mL each).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[4]

Route 2: Synthesis from 4,4-Piperidinediol Hydrochloride via N-Cbz-4-piperidone

This alternative route proceeds through the formation of an intermediate, N-Cbz-4-piperidone, which can then be further oxidized to the desired carboxylic acid. The first step of this synthesis is detailed below.

Methodology (for N-Cbz-4-piperidone intermediate):

  • A solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) is prepared in a 1:1 mixture of THF and water (160 mL, 0.4 M).[5]

  • Sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added to the solution.[5]

  • The mixture is stirred at room temperature for 9 hours.[5]

  • The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

  • The aqueous layer is separated and extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to yield N-Cbz-4-piperidone.[5]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the two compared synthetic routes.

Synthesis_Comparison cluster_0 Route 1: Direct N-Protection cluster_1 Route 2: From 4,4-Piperidinediol A1 Piperidine-4-carboxylic acid P1 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid A1->P1 Benzyl chloroformate, NaHCO₃, Na₂CO₃ Acetonitrile/Water, 2h B1 4,4-Piperidinediol hydrochloride B2 N-Cbz-4-piperidone B1->B2 Benzyl chloroformate, Na₂CO₃, THF/Water, 9h P2 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid B2->P2 Oxidation

Caption: Comparative flowchart of synthetic routes to the target compound.

References

A Comparative Analysis of the Reactivity of 3- and 4-Substituted Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between positional isomers is critical for molecular design and synthesis. This guide provides an objective comparison of the reactivity of 3- and 4-substituted piperidine carboxylic acids, supported by experimental data, to inform the strategic selection of these valuable building blocks in drug discovery and development.

The position of the carboxylic acid group on the piperidine ring significantly influences the molecule's electronic properties and steric environment, leading to distinct differences in reactivity. This comparison focuses on two key aspects: acidity, as measured by pKa values, and susceptibility to nucleophilic attack at the carboxyl carbon, exemplified by esterification reactions.

Acidity (pKa) Comparison

The acidity of the carboxylic acid group and the basicity of the piperidine nitrogen are key determinants of the molecule's behavior in physiological and reaction environments. The pKa values for piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are summarized below.

CompoundStructurepKa1 (Carboxylic Acid)pKa2 (Piperidinium Ion)
Piperidine-3-carboxylic acidNipecotic acid3.3510.64
Piperidine-4-carboxylic acidIsonipecotic acid3.73[1]10.72[1]

Analysis of Acidity Data:

Piperidine-3-carboxylic acid is a slightly stronger acid (lower pKa1) than piperidine-4-carboxylic acid. This can be attributed to the closer proximity of the electron-withdrawing protonated amino group to the carboxylate group in the 3-substituted isomer. The positive charge on the nitrogen atom exerts a stronger inductive electron-withdrawing effect at the C3 position compared to the more distant C4 position, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid.

Conversely, the basicity of the piperidine nitrogen is very similar for both isomers, as indicated by their comparable pKa2 values. This suggests that the position of the carboxylic acid group has a minimal impact on the proton-accepting ability of the nitrogen atom.

Reactivity in Esterification Reactions

Electronic Effects: The carbonyl carbon of the carboxylic acid is the electrophilic center in esterification. The electron-withdrawing effect of the protonated piperidinium nitrogen, which is more pronounced at the 3-position, would in principle make the carbonyl carbon of nipecotic acid slightly more electrophilic and thus more reactive towards nucleophilic attack by an alcohol.

Steric Effects: The steric hindrance around the carboxylic acid group is a critical factor in determining the rate of esterification. In the chair conformation of the piperidine ring, a substituent at the 4-position generally experiences less steric crowding than a substituent at the 3-position, particularly from the axial hydrogens. This suggests that the carboxylic acid group in isonipecotic acid is more sterically accessible to an incoming alcohol molecule than the carboxylic acid group in nipecotic acid.

Overall Reactivity: In the acid-catalyzed esterification of piperidine carboxylic acids, steric factors are likely to play a more dominant role than the subtle differences in electronic effects. Therefore, piperidine-4-carboxylic acid is expected to exhibit a higher rate of esterification compared to piperidine-3-carboxylic acid due to the greater steric accessibility of the carboxyl group.

Experimental Protocols

Determination of pKa Values

Methodology: Potentiometric titration is a standard method for determining pKa values.

  • Sample Preparation: A precise amount of the piperidine carboxylic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid (pKa1), and the second half-equivalence point corresponds to the pKa of the piperidinium ion (pKa2).

Fischer Esterification

Methodology: The Fischer esterification is a classic acid-catalyzed esterification reaction.

  • Reaction Setup: The piperidine carboxylic acid (1 equivalent) is dissolved or suspended in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux with stirring for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ester product, which can be further purified by chromatography or distillation.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships discussed and a typical experimental workflow for comparing reactivity.

G Factors Influencing Reactivity of Piperidine Carboxylic Acids cluster_0 Positional Isomerism cluster_1 Influencing Factors cluster_2 Observable Reactivity 3-Substituted 3-Substituted Electronic Effects Electronic Effects 3-Substituted->Electronic Effects Stronger Inductive Effect Steric Hindrance Steric Hindrance 3-Substituted->Steric Hindrance More Hindered 4-Substituted 4-Substituted 4-Substituted->Electronic Effects Weaker Inductive Effect 4-Substituted->Steric Hindrance Less Hindered Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Esterification Rate Esterification Rate Electronic Effects->Esterification Rate Steric Hindrance->Esterification Rate Higher for 3-Substituted (Lower pKa1) Higher for 3-Substituted (Lower pKa1) Acidity (pKa)->Higher for 3-Substituted (Lower pKa1) Higher for 4-Substituted (Theoretically) Higher for 4-Substituted (Theoretically) Esterification Rate->Higher for 4-Substituted (Theoretically)

Caption: Factors influencing the reactivity of 3- and 4-substituted piperidine carboxylic acids.

G Experimental Workflow for Reactivity Comparison cluster_0 Compound Selection cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Conclusion Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid pKa Determination (Potentiometric Titration) pKa Determination (Potentiometric Titration) Piperidine-3-carboxylic acid->pKa Determination (Potentiometric Titration) Esterification Reaction (Fischer) Esterification Reaction (Fischer) Piperidine-3-carboxylic acid->Esterification Reaction (Fischer) Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->pKa Determination (Potentiometric Titration) Piperidine-4-carboxylic acid->Esterification Reaction (Fischer) Compare pKa values Compare pKa values pKa Determination (Potentiometric Titration)->Compare pKa values Compare Reaction Rates/Yields Compare Reaction Rates/Yields Esterification Reaction (Fischer)->Compare Reaction Rates/Yields Comparative Reactivity Profile Comparative Reactivity Profile Compare pKa values->Comparative Reactivity Profile Compare Reaction Rates/Yields->Comparative Reactivity Profile

Caption: Workflow for comparing the reactivity of piperidine carboxylic acid isomers.

Conclusion

The subtle change in the position of the carboxylic acid group from the 3- to the 4-position of the piperidine ring leads to demonstrable differences in acidity and predictable differences in susceptibility to esterification. Piperidine-3-carboxylic acid is the stronger acid due to a more pronounced inductive effect from the piperidinium nitrogen. Conversely, piperidine-4-carboxylic acid is anticipated to undergo esterification more readily due to reduced steric hindrance around the carboxyl group. These structure-activity relationships are fundamental considerations for medicinal chemists and process developers in the strategic design and synthesis of novel piperidine-based therapeutics.

References

Validating the Structure of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid: An NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectral data for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid against typical chemical shifts of its constituent functional groups. This document serves as a valuable resource for researchers verifying the structure and purity of this compound, which is a common building block in pharmaceutical synthesis.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within a molecule can be elucidated.

The structure of this compound contains several key structural motifs that give rise to characteristic signals in NMR spectra: a piperidine ring, a benzyloxycarbonyl (Cbz or Z) protecting group, and a carboxylic acid.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsMultiplicityIntegrationPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)Broad Singlet1H10.0 - 13.0Chemical shift can be concentration and solvent dependent. May exchange with D₂O.
Aromatic (Phenyl)Multiplet5H7.2 - 7.4Protons of the benzyl group.
Benzylic (-CH₂-Ph)Singlet2H~5.1
Piperidine (axial, H-2, H-6)Multiplet2H~4.0Deshielded by the adjacent nitrogen and carbonyl group.
Piperidine (equatorial, H-2, H-6)Multiplet2H~3.0
Piperidine (H-4)Multiplet1H2.4 - 2.6Alpha to the carboxylic acid group.
Piperidine (axial, H-3, H-5)Multiplet2H1.8 - 2.0
Piperidine (equatorial, H-3, H-5)Multiplet2H1.5 - 1.7

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)175 - 180
Carbamate Carbonyl (-NCOO-)155 - 157
Aromatic (Quaternary, C1')~137
Aromatic (CH, C2', C3', C4')127 - 129
Benzylic (-CH₂-Ph)~67
Piperidine (C-2, C-6)~44
Piperidine (C-4)~41
Piperidine (C-3, C-5)~28

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the purpose of validating the structure of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the carboxylic acid proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard proton NMR experiment.
  • Parameters:
  • Number of scans: 16-32 (adjust as needed for signal-to-noise).
  • Relaxation delay: 1-2 seconds.
  • Pulse width: 30-45 degrees.
  • Spectral width: -2 to 14 ppm.
  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the internal standard or the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
  • Experiment: Proton-decoupled carbon-13 NMR experiment.
  • Parameters:
  • Number of scans: 1024 or more (as ¹³C has a low natural abundance).
  • Relaxation delay: 2-5 seconds.
  • Pulse width: 30-45 degrees.
  • Spectral width: 0 to 200 ppm.
  • Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the internal standard or the solvent peak.

4. Optional 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons within the piperidine ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of both proton and carbon signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

Workflow for NMR-based Structural Validation cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Validation synthesis Synthesize or Procure This compound dissolve Dissolve in Deuterated Solvent synthesis->dissolve H1_NMR Acquire ¹H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR analyze_H1 Analyze ¹H NMR: Chemical Shifts, Multiplicities, Integrals H1_NMR->analyze_H1 TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR analyze_C13 Analyze ¹³C NMR: Chemical Shifts C13_NMR->analyze_C13 TwoD_NMR->analyze_H1 compare Compare with Predicted Data and Literature Values TwoD_NMR->compare analyze_H1->compare analyze_C13->compare structure Structure Validated compare->structure

Caption: Workflow for NMR-based Structural Validation.

By following this guide, researchers can confidently validate the chemical structure of this compound, ensuring the quality and reliability of their starting materials for subsequent research and development activities.

A Comparative Guide to LC-MS and Alternative Methods for Purity Determination of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For piperidine derivatives, a common structural motif in many pharmaceuticals, rigorous analytical testing is essential to identify and quantify impurities. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity determination of these compounds. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methods

The choice of analytical technique for purity determination of piperidine derivatives depends on several factors, including the physicochemical properties of the analyte and its impurities (e.g., volatility, polarity, presence of a chromophore), the required sensitivity, and the complexity of the sample matrix. LC-MS has emerged as a powerful and versatile tool, offering high sensitivity and selectivity. However, GC-MS and HPLC-UV remain valuable alternatives for specific applications.

Key Performance Characteristics

The following table summarizes the quantitative performance data for LC-MS, GC-MS, and HPLC-UV methods applied to the analysis of piperidine and its derivatives. This data provides a basis for comparing the capabilities of each technique.

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Linearity Range 0.03 - 0.40 µg/mL[1][2]0 - 10 µg/mL5 - 50 µg/mL[3]
Correlation Coefficient (r²) > 0.99[1][2]> 0.99> 0.999[3]
Limit of Detection (LOD) 0.01010 µg/mL[1][2]0.002 - 0.004 µg/mL0.015 µg/mL[3]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 0.03 µg/mL[1][2]0.008 - 0.016 µg/mL0.044 µg/mL[3]
Accuracy (% Recovery) 92.2% - 95.5%79% - 108%101.3%[3]
Precision (%RSD) < 2.6%< 15%< 1.11%[3]

Experimental Workflows

The general workflows for each analytical technique are depicted in the diagrams below. These diagrams illustrate the key steps involved from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in Suitable Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS Mass Spectrometry (MS/MS) Ionization->MS Chromatogram Chromatogram Generation MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Workflow for LC-MS Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance / Product Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC Gas Chromatography Separation Reconstitution->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry Ionization->MS Chromatogram Chromatogram Generation MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Workflow for GC-MS Purity Analysis.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of piperidine derivatives using LC-MS/MS, GC-MS, and HPLC-UV. These protocols are based on established methods and should be optimized and validated for specific applications.

LC-MS/MS Method

This method offers high sensitivity and selectivity, often without the need for derivatization.[4]

  • Sample Preparation: A "dilute and shoot" approach is often sufficient. For complex matrices, protein precipitation may be necessary.

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Vortex and centrifuge if necessary.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Atlantis C18, 5 µm, 3.9 x 100 mm)[1]

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B)[1]

    • Flow Rate: 0.2 - 1.0 mL/min[1][4]

    • Column Temperature: 30°C[1]

    • Injection Volume: 5.0 µL[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[4]

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[4]

GC-MS Method

This method is well-suited for volatile piperidine derivatives. Derivatization may be required to improve volatility and peak shape for more polar compounds.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Dissolve the sample in an appropriate solvent.

    • Alkalinize the solution (e.g., with 0.1 M NaOH) to liberate the free base.[5]

    • Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and incubate.

    • Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[5]

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

    • Inlet Temperature: 250°C[5]

    • Injection Volume: 1 µL (splitless mode)[5]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 180°C at 12°C/min and hold for 2 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: Appropriate for the target analytes and their fragments.

HPLC-UV Method (with Pre-column Derivatization)

This robust method is suitable for non-volatile piperidine derivatives, particularly those lacking a UV chromophore.

  • Sample Preparation (with Derivatization):

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a basic solution (e.g., sodium bicarbonate).

    • Heat the mixture to facilitate the reaction.

    • Cool the solution and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Instrumentation: Standard HPLC system with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with a modifier like phosphoric acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 340 nm for NBD-Cl derivatives).[4]

Concluding Remarks

The selection of an analytical method for the purity determination of piperidine derivatives should be a data-driven decision. LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis and for compounds that are not amenable to GC. GC-MS is a powerful technique for volatile and semi-volatile piperidine derivatives, providing excellent separation and structural information. HPLC-UV, when coupled with derivatization, is a cost-effective and robust method for routine quality control analysis of non-volatile derivatives. The detailed protocols and comparative data in this guide are intended to assist researchers in developing and validating fit-for-purpose analytical methods to ensure the quality and safety of piperidine-containing pharmaceutical products.

References

Unveiling the Potential of CAS 10314-98-4: A Comparative Guide for Synthetic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of chemical synthesis and drug development, the selection of versatile building blocks is paramount. CAS 10314-98-4, chemically identified as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, stands out as a key intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive cross-reference of its utility, supported by established literature values and detailed experimental protocols for the evaluation of its derivatives, particularly in the context of cancer therapeutics.

This compound, a white to off-white crystalline solid, serves as a foundational scaffold in medicinal chemistry. Its piperidine core, functionalized with a protected amine and a carboxylic acid, offers multiple reaction sites for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group plays a crucial role, ensuring selective reactions at the carboxylic acid moiety before its facile removal to allow for further derivatization of the piperidine nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various chemical suppliers and databases.

PropertyLiterature Value
CAS Number 10314-98-4
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Melting Point 78 - 88 °C
Appearance White to almost white powder or crystals
Solubility Soluble in Methanol
Storage Sealed in dry, Room Temperature

Application in the Synthesis of LSD1 Inhibitors

One of the prominent applications of piperidine-4-carboxylic acid derivatives is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. The piperidine scaffold serves as a central component in designing potent and selective LSD1 inhibitors.

Comparative Biological Activity of a Representative Derivative

The following table summarizes the in vitro activity of a representative 4-(benzyloxy)phenoxypiperidine derivative synthesized using a similar piperidine core. This data is illustrative of the type of information generated for compounds derived from CAS 10314-98-4.

CompoundTargetIC₅₀ (µM)Cell LineAssay Type
10d LSD14-Enzyme Inhibition Assay
10d --HCT-116 (colon cancer)Cell Migration Assay
10d --A549 (lung cancer)Cell Migration Assay

Detailed Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel derivatives, detailed experimental protocols for key biological assays are provided below.

In Vitro LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3(1-21)K4me1 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing the H3 peptide substrate, HRP, and Amplex Red in the assay buffer.

  • Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known LSD1 inhibitor) and a negative control (DMSO).

  • Initiate the reaction by adding the LSD1 enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a test compound on the migratory capacity of cancer cells.

Materials:

  • HCT-116 or A549 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Sterile 200 µL pipette tips

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "wound" in the monolayer by scraping with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the wound area at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for synthesizing a biologically active molecule from CAS 10314-98-4 and the canonical LSD1 signaling pathway.

G cluster_0 Synthesis Workflow A CAS 10314-98-4 (N-Cbz-piperidine-4-carboxylic acid) B Amide Coupling A->B C Intermediate Product B->C D Deprotection (Cbz removal) C->D E Final Biologically Active Compound D->E

Caption: Synthetic workflow from CAS 10314-98-4.

G cluster_1 LSD1 Signaling Pathway in Cancer LSD1 LSD1 H3K4 H3K4 (Inactive Chromatin) LSD1->H3K4 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Oncogene Expression H3K4->Gene_Expression Represses Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Promotes Inhibitor LSD1 Inhibitor (Derived from CAS 10314-98-4) Inhibitor->LSD1

Caption: LSD1 signaling and point of inhibition.

Safety Operating Guide

Safe Disposal of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

Essential Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]H315: Wash skin thoroughly after handling. Wear protective gloves.[1]
Eye Irritation Causes serious eye irritation.[1][2]H319: Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]H335: Avoid breathing dust. Use only in a well-ventilated area.[1]
Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Halogen-Free Organic Solids."

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Transferring the Waste:

    • Working in a well-ventilated fume hood, carefully transfer the this compound waste into the designated container.

    • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • For residual amounts in original containers, triple rinse with a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinsate into a designated "Halogen-Free Organic Liquid Waste" container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's authorized hazardous waste disposal service.

    • The approved disposal method often involves incineration at a licensed facility.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Start: Have 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid waste? consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_contaminated Is the waste contaminated with other hazardous materials? consult_ehs->is_contaminated segregate Segregate waste based on contamination profile as per EHS instructions is_contaminated->segregate Yes package_solid Package in a labeled, sealed container for 'Non-halogenated Solid Waste' is_contaminated->package_solid No segregate->package_solid rinse Triple rinse empty container with a suitable solvent package_solid->rinse package_liquid Collect rinsate in 'Non-halogenated Liquid Waste' container rinse->package_liquid dispose Arrange for pickup by approved hazardous waste contractor package_liquid->dispose end End: Proper Disposal Complete dispose->end

References

Essential Safety and Operational Guide for Handling 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Chemical Hazard Summary

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Laboratory coat or impervious clothing.Selected based on the concentration and amount of the hazardous substance at the workplace.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5][6][7]

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3][4][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

  • Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.[1]

  • Weighing and Transfer: This compound is a white to off-white solid.[6] Handle carefully to avoid creating dust.[1] Use a spatula for transferring the solid. If any material comes into contact with the skin, wash immediately with plenty of soap and water.[4][5]

  • Post-Handling: After handling, wash hands thoroughly.[3][4] Contaminated clothing should be removed and washed before reuse.[3][4][6][7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3][4][5][8]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][4]

Disposal Plan:

  • Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][8] Do not allow the chemical to enter drains.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with laboratory and institutional guidelines.[1]

Procedural Diagrams

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to handle This compound assess_task Assess the Task: - Weighing solid? - Preparing solution? - Risk of dust/aerosol generation? start->assess_task eye_protection Wear NIOSH or EN166 approved safety glasses with side-shields or chemical goggles. assess_task->eye_protection hand_protection Wear chemical-resistant gloves (e.g., Nitrile). Inspect before use. assess_task->hand_protection body_protection Wear a standard laboratory coat. assess_task->body_protection respiratory_check Is the area well-ventilated (e.g., fume hood)? body_protection->respiratory_check use_hood Proceed with handling in the fume hood. respiratory_check->use_hood Yes use_respirator Use NIOSH-approved respiratory protection. respiratory_check->use_respirator No final_check Final PPE Check: - Eyes, Hands, and Body covered? - Respiratory safety addressed? use_hood->final_check use_respirator->final_check proceed Proceed with Handling final_check->proceed All Checks Pass

Caption: PPE Selection Workflow for Handling the Compound.

References

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1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.